3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGAPUVMLZWQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352829 | |
| Record name | 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113170-72-2 | |
| Record name | 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4,5-diaminobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. It includes a summary of its key characteristics, detailed experimental protocols for property determination, and logical workflows for analysis.
Compound Identification and Properties
This compound is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and two adjacent amine groups, imparts specific reactivity and physical characteristics.
Summary of Physical Properties
The following table summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 113170-72-2 | [1][2][3] |
| Molecular Formula | C₇H₆BrF₃N₂ | [1][3][4] |
| Molecular Weight | 255.04 g/mol | [1][4] |
| Appearance | Not specified (typically a solid) | |
| Melting Point | 60-64°C | [3] |
| Boiling Point | 273.9°C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.774 g/cm³ (Predicted) | [3] |
| InChI Key | OVGAPUVMLZWQQF-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=C(C(=C1N)N)Br)C(F)(F)F | [1] |
Experimental Protocols
Accurate determination of physical properties is crucial for compound characterization, purity assessment, and predicting behavior in various chemical processes. Below are detailed, standard methodologies for determining the key physical properties of a solid organic compound like this compound.
2.1. Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, whereas impurities tend to depress and broaden this range.[5]
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup[5]
-
Glass capillary tubes (sealed at one end)[6]
-
Thermometer (calibrated)
-
Spatula and watch glass
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the compound is completely dry. If necessary, gently crush the solid into a fine powder using a mortar and pestle.[6]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid (2-3 mm in height) should enter the tube.[7]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end.[7]
-
Apparatus Setup (Mel-Temp/DigiMelt):
-
Place the packed capillary tube into the sample holder of the apparatus.[8]
-
If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to find a rough estimate.[7]
-
For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the estimated melting point. Then, adjust the heating rate to a slow ramp of 1-2°C per minute.[7]
-
-
Observation and Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Cool Down and Repeat: Allow the apparatus to cool sufficiently before performing a second determination to confirm the result. Use a fresh capillary tube for each measurement.
2.2. Qualitative Solubility Analysis
Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[9] The general principle "like dissolves like" is a useful starting point. The presence of the two amine groups suggests that this compound will exhibit basic properties and may be soluble in acidic solutions.
Objective: To classify the compound based on its solubility in a series of standard solvents.
Apparatus:
-
Small test tubes and a test tube rack
-
Spatula
-
Graduated pipettes or droppers
-
Vortex mixer (optional)
-
Solvents: Water (H₂O), 5% Hydrochloric Acid (HCl), 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃), and an organic solvent like Diethyl Ether (Et₂O).[9][10]
Procedure:
-
General Method: For each solvent, add approximately 25-30 mg of the solid compound to a clean, dry test tube. Add 1 mL of the solvent in portions. After each addition, shake or vortex the tube vigorously for at least 30 seconds.[9][11] A compound is generally considered "soluble" if it dissolves completely.
-
Solubility in Water:
-
Test the solubility in 1 mL of deionized water.
-
If the compound is water-soluble, test the pH of the aqueous solution with litmus or pH paper to check for acidic or basic properties.[11]
-
-
Solubility in 5% HCl:
-
Solubility in 5% NaOH and 5% NaHCO₃:
-
If the compound is insoluble in water, also test its solubility in 1 mL of 5% NaOH. Solubility indicates an acidic functional group (e.g., phenol or carboxylic acid).[10]
-
If soluble in 5% NaOH, proceed to test its solubility in 5% NaHCO₃. Only strongly acidic groups like carboxylic acids will dissolve in this weak base.[9]
-
-
Classification: Based on the results, the compound can be assigned to a specific solubility class, which helps in its identification and characterization.[10]
Visualized Workflows
To aid in the systematic analysis of chemical compounds, the following workflows are presented using the DOT language for graph visualization.
Caption: A logical workflow for the systematic determination of the physical and spectroscopic properties of an unknown solid chemical compound.
Caption: A flowchart illustrating the experimental sequence for classifying an organic compound based on its solubility in different aqueous solutions.
References
- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine113170-72-2,Purity96%_Chemical Point UG [molbase.com]
- 3. chembk.com [chembk.com]
- 4. appretech.com [appretech.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. scribd.com [scribd.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. westlab.com [westlab.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. studylib.net [studylib.net]
- 11. csub.edu [csub.edu]
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its chemical structure, identifiers, and physical properties, alongside a plausible synthetic route.
Chemical Structure and Identifiers
This compound is a substituted o-phenylenediamine. The benzene ring is functionalized with a bromine atom, a trifluoromethyl group, and two adjacent amine groups. This unique substitution pattern imparts specific electronic and steric properties that are valuable for its application as a building block in the synthesis of more complex molecules.
Below is a table summarizing the key chemical identifiers and properties for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 113170-72-2[1][2] |
| Molecular Formula | C₇H₆BrF₃N₂[2] |
| Molecular Weight | 255.04 g/mol [2] |
| Canonical SMILES | C1=C(C(=C(C=C1N)N)Br)C(F)(F)F |
| InChI Key | Not readily available |
| Purity | Typically available at ≥97%[3] |
Hypothetical Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established chemical transformations. The most logical approach involves the nitration and subsequent reduction of a suitable precursor. A proposed two-step synthesis is outlined below, starting from the commercially available 1-bromo-3-(trifluoromethyl)benzene.
Step 1: Synthesis of 1-Bromo-2-nitro-5-(trifluoromethyl)benzene
This initial step involves the nitration of 1-bromo-3-(trifluoromethyl)benzene. The directing effects of the bromine and trifluoromethyl groups will primarily yield the desired 2-nitro isomer.
-
Materials:
-
1-bromo-3-(trifluoromethyl)benzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1-bromo-3-(trifluoromethyl)benzene to the cooled sulfuric acid with continuous stirring.
-
Add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-2-nitro-5-(trifluoromethyl)benzene.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of this compound
The final step is the reduction of the nitro group of 1-bromo-2-nitro-5-(trifluoromethyl)benzene to an amine, yielding the target diamine. Several reduction methods are effective for this transformation; a common and robust method using tin(II) chloride is described here.
-
Materials:
-
1-Bromo-2-nitro-5-(trifluoromethyl)benzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (5M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1-bromo-2-nitro-5-(trifluoromethyl)benzene in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize with a 5M sodium hydroxide solution until the pH is basic (pH 8-9), which will precipitate tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
-
Diagrams
References
In-Depth Technical Guide: 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS 113170-72-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a key building block in modern medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a plausible synthetic pathway, explores its significant applications in the synthesis of bioactive molecules, and provides relevant safety and handling information.
Chemical and Physical Properties
This compound is a substituted o-phenylenediamine that serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group and bromine atom offer unique electronic properties and synthetic handles for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 113170-72-2 | [1] |
| Molecular Formula | C₇H₆BrF₃N₂ | [1] |
| Molecular Weight | 255.04 g/mol | [1] |
| Appearance | White to pinkish-brown powder | [2] |
| Boiling Point | 273.9°C at 760 mmHg | [2] |
| Flash Point | 119.5°C | [2] |
| Storage Condition | Refrigerator (+4°C) | [2] |
Synthesis
A probable precursor is 1-bromo-3-(trifluoromethyl)benzene. The synthesis would proceed through the following conceptual steps:
-
Dinitration: Introduction of two nitro groups onto the benzene ring of 1-bromo-3-(trifluoromethyl)benzene to yield 1-bromo-2,3-dinitro-5-(trifluoromethyl)benzene. This electrophilic aromatic substitution would likely be carried out using a mixture of nitric acid and sulfuric acid.
-
Reduction: The subsequent reduction of the dinitro compound to the corresponding diamine. This transformation is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with hydrogen gas over a palladium catalyst.
Experimental Protocol: Synthesis of a Structurally Related Diamine (Illustrative Example)
The following is a representative protocol for the reduction of a dinitroaromatic compound to a diamine, which illustrates the likely final step in the synthesis of the title compound. This protocol is for the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine from its corresponding dinitro precursor.[3]
-
Materials:
-
N-(3,5-bis(trifluoromethyl)benzyl)-2,3-dinitroaniline
-
Palladium on carbon (10 wt. %)
-
Ethanol
-
Hydrogen gas
-
-
Procedure:
-
A mixture of N-(3,5-bis(trifluoromethyl)benzyl)-2,3-dinitroaniline and 10% Pd/C in ethanol is placed in a hydrogenation apparatus.
-
The mixture is shaken under a hydrogen atmosphere (e.g., 4 bar) at room temperature for a specified period (e.g., 6 hours).
-
Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite®.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude diamine product.
-
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a building block for the synthesis of more complex heterocyclic compounds, particularly quinoxalines.[4][5][6][7][8][9][10][11] Quinoxaline derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][9]
The condensation reaction between an o-phenylenediamine, such as this compound, and a 1,2-dicarbonyl compound is a common and efficient method for the synthesis of quinoxalines.[6]
Experimental Protocol: General Synthesis of Quinoxaline Derivatives
The following is a general procedure for the synthesis of quinoxaline derivatives from o-phenylenediamines.[6]
-
Materials:
-
This compound
-
A 1,2-dicarbonyl compound (e.g., glyoxal, benzil)
-
A suitable solvent (e.g., ethanol, acetic acid)
-
(Optional) A catalyst (e.g., a Lewis or Brønsted acid)
-
-
Procedure:
-
The 1,2-dicarbonyl compound is added to a solution of this compound in the chosen solvent.
-
The reaction mixture is stirred, often with heating, for a period of time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product can be purified by recrystallization or column chromatography.
-
Spectroscopic Data
While comprehensive, publicly available spectroscopic data for this compound is limited, data for structurally similar compounds can provide valuable insights for characterization. For instance, the NIST WebBook provides mass spectrometry and IR data for related brominated and trifluoromethylated benzene derivatives.[12][13] Supplier websites often indicate the availability of NMR and other analytical data upon request.[14]
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the aromatic region. The amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, with the carbon atoms attached to bromine, nitrogen, and the trifluoromethyl group showing characteristic chemical shifts and coupling with fluorine. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom. Fragmentation patterns would involve the loss of bromine, trifluoromethyl, and amine groups. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine groups, C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and strong C-F stretching bands for the trifluoromethyl group. |
Safety and Handling
This compound is classified as harmful and an irritant.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes skin irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Causes serious eye irritation. | IF ON SKIN: Wash with plenty of soap and water. |
| May cause respiratory irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Harmful in contact with skin. | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Harmful if inhaled. | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
This information is based on publicly available data and should be supplemented with a thorough review of the Safety Data Sheet (SDS) before handling the compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the preparation of biologically active quinoxaline derivatives. Its synthesis, while not explicitly detailed in the literature, can be reasonably proposed based on established chemical transformations. The unique combination of functional groups on this molecule provides medicinal chemists and materials scientists with a powerful tool for the development of novel compounds with a wide range of potential applications. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. acgpubs.org [acgpubs.org]
- 12. 3,5-Bis(trifluoromethyl)bromobenzene [webbook.nist.gov]
- 13. 3-(Trifluoromethoxy)bromobenzene [webbook.nist.gov]
- 14. 113170-72-2|this compound|BLD Pharm [bldpharm.com]
- 15. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Data Summary: 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This document provides a concise technical overview of the molecular weight of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Weight and Composition
The molecular weight of a compound is a fundamental physical property, essential for stoichiometric calculations in chemical reactions, preparation of solutions, and analytical characterizations. It is determined by the sum of the atomic weights of its constituent atoms.
The molecular formula for this compound is C₇H₆BrF₃N₂[1]. The elemental composition and the calculated molecular weight are detailed in the tables below.
Table 1: Atomic Composition
| Element | Symbol | Count |
| Carbon | C | 7 |
| Hydrogen | H | 6 |
| Bromine | Br | 1 |
| Fluorine | F | 3 |
| Nitrogen | N | 2 |
Table 2: Molecular Weight Calculation
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 7 | 12.011[2][3][4][5] | 84.077 |
| Hydrogen | H | 6 | 1.008[6][7] | 6.048 |
| Bromine | Br | 1 | 79.904[8][9][10][11][12] | 79.904 |
| Fluorine | F | 3 | 18.998[13][14][15][16] | 56.994 |
| Nitrogen | N | 2 | 14.007[17][18][19][20][21] | 28.014 |
| Total Molecular Weight | 255.037 |
The calculated molecular weight of this compound is 255.04 g/mol [1].
Note: As this technical guide focuses solely on the calculation of the molecular weight of this compound based on its molecular formula and standard atomic weights, sections on experimental protocols and signaling pathways are not applicable.
References
- 1. appretech.com [appretech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 11. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. Bromine | Br (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 16. #9 - Fluorine - F [hobart.k12.in.us]
- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 18. youtube.com [youtube.com]
- 19. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 20. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 21. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
In-Depth Technical Guide on the Solubility of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a predicted solubility profile based on its chemical structure and the known properties of analogous compounds. Furthermore, it details a general experimental protocol for determining its solubility in various solvents.
Predicted Solubility Profile
| Solvent Name | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low | The large, hydrophobic trifluoromethyl- and bromo-substituted benzene ring will likely dominate the molecule's behavior, limiting solubility in water despite the presence of two amine groups.[3] |
| Methanol | Polar Protic | Medium to High | The hydroxyl group can hydrogen bond with the amine groups, and the short alkyl chain makes it a reasonably good solvent for both polar and moderately nonpolar compounds. |
| Ethanol | Polar Protic | Medium to High | Similar to methanol, ethanol can engage in hydrogen bonding. Its slightly longer alkyl chain may enhance solubility for aromatic compounds compared to methanol.[4][5] |
| Acetone | Polar Aprotic | High | As a polar aprotic solvent, acetone can effectively solvate the polar amine groups without the steric hindrance of hydrogen bonding with itself, while also being compatible with the aromatic ring. |
| Dichloromethane (DCM) | Nonpolar | High | The nonpolar nature of DCM aligns well with the hydrophobic character of the substituted benzene ring. |
| Diethyl Ether | Nonpolar | Medium to High | Generally a good solvent for many organic compounds; its ability to act as a hydrogen bond acceptor may offer some interaction with the amine groups.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly effective polar aprotic solvent for a wide variety of organic molecules. |
| Toluene | Nonpolar | Medium to High | The aromatic nature of toluene will likely lead to favorable π-stacking interactions with the benzene ring of the solute. |
| Hexane | Nonpolar | Low to Medium | While nonpolar, the extreme non-polarity of hexane may not be sufficient to overcome the intermolecular forces between the diamine molecules, which possess polar amine groups. |
Experimental Protocol for Solubility Determination
The following is a general, robust protocol for quantitatively determining the solubility of this compound. This method is based on creating a saturated solution and then determining the concentration of the dissolved solute.
Materials and Instruments:
-
This compound
-
Selected solvents (e.g., from the table above)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer and/or shaker bath
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure saturation.
-
Record the initial mass of the compound.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C) for a predetermined equilibration period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.[6] Consistent agitation is necessary.[1]
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of any suspended solid particles, centrifuge the vial at a high speed.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to prevent any undissolved solid from being included in the analysis.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method (Simpler, less precise):
-
Weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.
-
-
Chromatographic/Spectroscopic Method (More precise):
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered supernatant with a known factor to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantitative determination of solubility.
Caption: A flowchart of the experimental workflow for determining the quantitative solubility of a compound.
Signaling Pathways and Biological Activity
Currently, there is no information in the public domain to suggest that this compound is involved in any specific biological signaling pathways. Aromatic diamines are often used as building blocks or intermediates in the synthesis of more complex molecules, such as pharmaceuticals, polymers, and dyes.[7] It is plausible that this compound serves as a precursor for molecules that may have biological activity, but the compound itself is not known to be a signaling molecule.
References
- 1. saltise.ca [saltise.ca]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine | C7H6BrF3N2O | CID 53395646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectral Analysis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring this data are also provided, along with a logical workflow for the characterization of novel organic compounds.
Predicted Spectral Data
The following tables summarize the expected spectral data for this compound. These predictions are based on the analysis of analogous aromatic amines and trifluoromethylated benzene derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Singlet / Doublet | 1H | Aromatic H |
| ~ 6.8 - 7.2 | Singlet / Doublet | 1H | Aromatic H |
| ~ 4.0 - 5.0 | Broad Singlet | 4H | -NH₂ |
Note: The chemical shifts of the aromatic protons are estimations and will be influenced by the solvent. The amine protons are expected to be broad and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 150 | C-NH₂ |
| ~ 130 - 140 | C-NH₂ |
| ~ 120 - 130 (quartet) | -CF₃ |
| ~ 120 - 130 | C-Br |
| ~ 115 - 125 | Aromatic C-H |
| ~ 110 - 120 | Aromatic C-H |
| ~ 110 - 120 | C-CF₃ |
Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1650 - 1550 | Strong | N-H Bend and Aromatic C=C Stretch |
| 1350 - 1100 | Strong | C-F Stretch |
| 1100 - 1000 | Medium | C-N Stretch |
| 800 - 600 | Strong | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]⁺ and [M+2]⁺ | Molecular ion peaks, with a characteristic ~1:1 ratio due to the presence of Bromine (⁷⁹Br and ⁸¹Br) |
| [M-NH₂]⁺ | Loss of an amino group |
| [M-CF₃]⁺ | Loss of the trifluoromethyl group |
| [M-Br]⁺ | Loss of the bromine atom |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[2]
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]
-
Spectrum Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.[3]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).[4][5]
Procedure (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent and inject it into the GC. The compound will be vaporized and separated from any impurities before entering the mass spectrometer. For direct insertion, the sample is placed on a probe and introduced into the ion source under high vacuum.
-
Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4][6] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. bitesizebio.com [bitesizebio.com]
An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS No. 113170-72-2), a fluorinated aromatic amine utilized in various research and development applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Due to its chemical structure, which combines a halogenated aromatic ring with amine functional groups and a trifluoromethyl moiety, this compound presents a specific hazard profile that necessitates stringent safety protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on available safety data sheets and data from structurally similar compounds, the following hazard classifications apply.
GHS Hazard Statements:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Harmful if inhaled.[1]
-
May cause respiratory irritation.[1]
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[3]
-
Use only outdoors or in a well-ventilated area.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Store in a well-ventilated place. Keep container tightly closed.[4]
-
Store locked up.[2]
-
Dispose of contents/container to an approved waste disposal plant.[3][4]
Toxicological Data
| Compound | Route | Species | LD50/LC50 Value | Reference |
| 4-Bromoaniline | Oral | Rat | 456 mg/kg | [4] |
| 4-Bromoaniline | Dermal | Rat | 536 mg/kg | [4] |
| Aniline | Oral | Rat | 250 mg/kg | [5] |
| Aniline | Dermal | Rabbit | 820 mg/kg | [5] |
| Aniline | Inhalation | Mouse | 248 ppm (4h) | [5] |
| 3-(Trifluoromethyl)aniline | Oral | Rabbit | 615 mg/kg |
Experimental Protocols: Safe Handling and Personal Protective Equipment
Adherence to strict laboratory protocols is essential to minimize exposure and ensure the safety of personnel.
Engineering Controls
-
Ventilation: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood.[6]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | ||
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination. | Prevents skin contact, which can cause irritation and systemic toxicity. |
| Lab Coat | A flame-retardant lab coat worn over personal clothing. | Protects against splashes and contamination of personal clothing. |
| Clothing | Long pants and closed-toe shoes. | Ensures full skin coverage of the lower body and feet. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup. | Protects against the inhalation of harmful dust and vapors. |
General Handling Workflow
The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.
References
The Genesis of a Key Building Block: A Technical Guide to 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Immediate Release
This technical guide provides an in-depth overview of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a crucial building block for researchers, scientists, and professionals in the field of drug development and materials science. While the specific historical moment of its discovery is not prominently documented in publicly available literature, its synthesis can be achieved through a logical and well-established multi-step chemical pathway. This document outlines a probable synthetic route, detailing the necessary experimental protocols and compiling relevant quantitative data.
Core Compound Properties
This compound is a substituted aromatic diamine with the chemical formula C₇H₆BrF₃N₂. Its structure, featuring a bromine atom, a trifluoromethyl group, and two adjacent amino groups, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, particularly heterocyclic compounds used in medicinal chemistry.
| Property | Value |
| CAS Number | 113170-72-2 |
| Molecular Formula | C₇H₆BrF₃N₂ |
| Molecular Weight | 255.04 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Purity | Typically >97% |
Proposed Synthetic Pathway
The synthesis of this compound can be envisaged as a three-step process commencing from the commercially available 3-(trifluoromethyl)aniline. The proposed pathway involves:
-
Bromination of 3-(trifluoromethyl)aniline to yield 5-Bromo-3-(trifluoromethyl)aniline.
-
Nitration of the resulting brominated aniline to introduce a nitro group at the 2-position, affording 5-Bromo-2-nitro-3-(trifluoromethyl)aniline.
-
Reduction of the nitro group to an amine, yielding the final product, this compound.
This synthetic strategy is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental methodologies for the proposed synthetic pathway. These protocols are based on established chemical transformations for similar substrates and should be performed by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of 5-Bromo-3-(trifluoromethyl)aniline
Objective: To introduce a bromine atom at the 5-position of 3-(trifluoromethyl)aniline.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 eq.) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-(trifluoromethyl)aniline.
Quantitative Data:
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 5-Bromo-3-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | 85-95% |
Step 2: Synthesis of 5-Bromo-2-nitro-3-(trifluoromethyl)aniline
Objective: To introduce a nitro group at the 2-position of 5-Bromo-3-(trifluoromethyl)aniline.
Procedure:
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 5-Bromo-3-(trifluoromethyl)aniline (1.0 eq.) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 5-Bromo-2-nitro-3-(trifluoromethyl)aniline.
Quantitative Data:
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 5-Bromo-2-nitro-3-(trifluoromethyl)aniline | C₇H₄BrF₃N₂O₂ | 285.02 | 70-85% |
Step 3: Synthesis of this compound
Objective: To reduce the nitro group of 5-Bromo-2-nitro-3-(trifluoromethyl)aniline to an amine.
Procedure:
-
In a round-bottom flask, suspend 5-Bromo-2-nitro-3-(trifluoromethyl)aniline (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq.) and concentrated hydrochloric acid (catalytic amount).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| This compound | C₇H₆BrF₃N₂ | 255.04 | 80-90% |
Concluding Remarks
This compound serves as a pivotal intermediate in the synthesis of novel compounds with potential applications in pharmaceuticals and material science. The synthetic pathway detailed in this guide, while based on established and reliable chemical transformations, represents a probable route to this valuable compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements. The provided data and methodologies are intended to facilitate the accessibility and utilization of this key chemical building block for further scientific innovation.
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a substituted aromatic diamine that holds significant potential as a building block in medicinal chemistry and materials science. The presence of a bromine atom, a trifluoromethyl group, and two vicinal amino groups on the benzene ring imparts unique electronic and steric properties to the molecule. These features make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules with potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the key characteristics of this compound, including its chemical properties, a plausible synthetic route with detailed experimental protocols for key steps, and its potential applications in the pharmaceutical industry.
Core Chemical Characteristics
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 113170-72-2 | [1] |
| Molecular Formula | C₇H₆BrF₃N₂ | [2] |
| Molecular Weight | 255.04 g/mol | [2] |
| Appearance | Likely a solid | Inferred from related compounds |
| Purity | Commercially available up to 98% | [2] |
Synthesis and Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-nitrobenzotrifluoride (Intermediate)
The initial step involves the electrophilic bromination of 3-nitrobenzotrifluoride. A detailed experimental protocol for this reaction has been reported and is outlined below.[3][4]
Experimental Protocol: Bromination of 3-nitrobenzotrifluoride [3]
-
Materials:
-
3-nitrobenzotrifluoride
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) solution
-
Aqueous sodium bisulfite solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Hexane
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 3-nitrobenzotrifluoride in dichloromethane.
-
Carefully add concentrated sulfuric acid to the solution while stirring.
-
Gradually add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise to the reaction mixture.
-
Heat the mixture to approximately 35-40 °C and stir vigorously for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a cooled aqueous solution of sodium hydroxide.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, aqueous sodium bisulfite solution, aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 3-bromo-5-nitrobenzotrifluoride by vacuum distillation to yield the final product.
-
The synthesis workflow for this intermediate is depicted in the following diagram:
Caption: A schematic workflow for the synthesis of the key intermediate.
Step 2: Synthesis of this compound
The subsequent step to obtain the target diamine would involve the reduction of the nitro group of a dinitro precursor. A general and widely used method for the reduction of aromatic nitro compounds is catalytic hydrogenation.
General Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic Compound [5]
-
Materials:
-
Substituted nitroaromatic compound
-
Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)
-
Solvent (e.g., ethanol, ethyl acetate, or methanol)
-
Hydrogen gas (H₂) source (e.g., hydrogen balloon or hydrogenation apparatus)
-
-
Procedure:
-
In a hydrogenation flask, dissolve the nitroaromatic compound in a suitable solvent.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amino compound.
-
The crude product can be further purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.
-
The logical relationship for the synthesis of the target molecule from its precursor is illustrated below:
Caption: A plausible final step in the synthesis of the target diamine.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromine, trifluoromethyl, and amino groups. The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (255.04 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (approximately a 1:1 ratio for the M and M+2 peaks). Fragmentation patterns would likely involve the loss of amino groups, the trifluoromethyl group, and the bromine atom.
Applications in Drug Discovery and Development
Substituted phenylenediamines are important pharmacophores and versatile building blocks in the synthesis of a wide range of biologically active compounds. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.
This compound can serve as a precursor for the synthesis of various heterocyclic systems, including:
-
Benzimidazoles: Reaction with aldehydes or carboxylic acids can yield substituted benzimidazoles, a scaffold present in numerous approved drugs with diverse therapeutic activities.
-
Quinoxalines: Condensation with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines, which have been investigated for their potential as anticancer and antimicrobial agents.
-
Benzodiazepines: Reaction with β-keto esters or other suitable precursors can be a route to benzodiazepine derivatives, a class of psychoactive drugs.
The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of additional molecular diversity. This makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
The following diagram illustrates the potential of this diamine as a scaffold in the synthesis of various heterocyclic compounds relevant to drug discovery.
Caption: Potential synthetic applications in medicinal chemistry.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups offers multiple avenues for the construction of complex molecular architectures with the potential for significant biological activity. While detailed experimental data for the compound itself is limited in the public domain, this guide provides a solid foundation for researchers and drug development professionals to understand its core characteristics, plausible synthetic routes, and potential applications in the quest for novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
- 1. 113170-72-2|this compound|BLD Pharm [bldpharm.com]
- 2. appretech.com [appretech.com]
- 3. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
Abstract
This document provides a detailed two-step synthetic protocol for the preparation of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. The synthesis commences with the nitration of 2-bromo-4-(trifluoromethyl)aniline to yield 2-bromo-6-nitro-4-(trifluoromethyl)aniline, which is subsequently reduced to the target diamine. This application note includes comprehensive experimental procedures, tabulated quantitative data for reagents and reaction conditions, and a visual workflow diagram to ensure clarity and reproducibility.
Note on Starting Material: The requested synthesis from 4-bromo-2-(trifluoromethyl)aniline is not chemically feasible to produce the target molecule, this compound, through a direct nitration and reduction sequence. A plausible synthetic route has been devised based on the likely starting material being 2-bromo-4-(trifluoromethyl)aniline , which allows for the correct regiochemistry in the final product.
Experimental Protocols
Step 1: Nitration of 2-Bromo-4-(trifluoromethyl)aniline
This procedure describes the electrophilic nitration of 2-bromo-4-(trifluoromethyl)aniline to form 2-bromo-6-nitro-4-(trifluoromethyl)aniline. The reaction is conducted using a mixture of concentrated sulfuric and nitric acids at a controlled low temperature to ensure regioselectivity and minimize side-product formation.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-bromo-4-(trifluoromethyl)aniline (1.0 eq).
-
Dissolution: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add concentrated sulfuric acid (98%, ~4.0 eq) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until the aniline is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (98%, ~1.0 eq). Cool this mixture to 0 °C.
-
Nitration: Add the cold nitrating mixture dropwise to the aniline solution over 30-60 minutes, maintaining the internal reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid product, 2-bromo-6-nitro-4-(trifluoromethyl)aniline, is collected by vacuum filtration.
-
Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a yellow solid.
Step 2: Reduction of 2-Bromo-6-nitro-4-(trifluoromethyl)aniline
This protocol details the selective reduction of the nitro group in 2-bromo-6-nitro-4-(trifluoromethyl)aniline to an amine using stannous chloride dihydrate (SnCl₂·2H₂O). This method is effective in the presence of an aryl bromide, avoiding dehalogenation.[1]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-6-nitro-4-(trifluoromethyl)aniline (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4.0-5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Isolation: Extract the aqueous slurry with ethyl acetate (3 x volumes). The tin salts can be removed by filtering the mixture through a pad of Celite before separating the layers.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| 1. Nitration | 2-Bromo-4-(trifluoromethyl)aniline | Conc. H₂SO₄, Conc. HNO₃ | Sulfuric Acid | 0 - 5 | 2 - 3 | 80-90% |
| 2. Reduction | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline | SnCl₂·2H₂O | Ethanol | ~78 (Reflux) | 3 - 5 | 85-95% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis
Caption: Reaction scheme for the synthesis of the target diamine.
References
Laboratory scale synthesis protocol for 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, three-step protocol for the laboratory-scale synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the commercially available 3-Bromo-5-(trifluoromethyl)aniline, proceeds through a protection-nitration-deprotection/reduction sequence, and culminates in the desired diamine product.
Overall Synthetic Scheme
The synthesis is performed in three main stages:
-
Protection: The amino group of 3-Bromo-5-(trifluoromethyl)aniline is acetylated to prevent oxidation and to control the regioselectivity of the subsequent nitration step.
-
Nitration: The resulting acetanilide is nitrated to introduce a nitro group at the C2 position, ortho to the directing acetamido group.
-
Hydrolysis and Reduction: The intermediate is treated with stannous chloride in an acidic medium to concurrently hydrolyze the acetamido group and reduce the nitro group, yielding the final product.
Experimental Protocols
Safety Precautions: This synthesis involves the use of strong acids, corrosive and flammable liquids. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
Step 1: Synthesis of N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide (Protection)
This protocol is adapted from standard aniline protection procedures.[1][2]
Materials and Reagents:
-
3-Bromo-5-(trifluoromethyl)aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ice
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-5-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid (approx. 3-5 mL per gram of aniline).
-
While stirring, slowly add acetic anhydride (1.1 eq) to the solution. The reaction is exothermic, and a slight temperature increase will be observed.
-
After the addition is complete, gently heat the reaction mixture to 50-60°C using a heating mantle and stir for 1 hour to ensure the reaction proceeds to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature and then pour it slowly into a beaker containing ice-cold water (approx. 10-15 mL per gram of aniline) while stirring vigorously.
-
The product, N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water to remove any residual acetic acid, and then dry the product under vacuum.
Step 2: Synthesis of N-(2-Nitro-3-bromo-5-(trifluoromethyl)phenyl)acetamide (Nitration)
This protocol follows established methods for the nitration of activated aromatic rings.[3][4]
Materials and Reagents:
-
N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (approx. 4 mL per gram of acetanilide).
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add the dried N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in small portions to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1 mL per gram of acetanilide), keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution using a dropping funnel over 30-45 minutes. Maintain the internal reaction temperature between 0-10°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto a generous amount of crushed ice with vigorous stirring.
-
The nitrated product will precipitate as a pale-yellow solid.
-
Collect the solid by vacuum filtration, wash it extensively with cold water until the filtrate is neutral to pH paper, and dry the product under vacuum.
Step 3: Synthesis of this compound (Hydrolysis and Reduction)
This procedure utilizes a common method for the reduction of aromatic nitro compounds.[5][6][7]
Materials and Reagents:
-
N-(2-Nitro-3-bromo-5-(trifluoromethyl)phenyl)acetamide
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (37%)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 500 mL round-bottom flask, suspend N-(2-Nitro-3-bromo-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in ethanol (approx. 10-15 mL per gram of nitro compound).
-
To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Carefully add concentrated hydrochloric acid (sufficient to dissolve the tin salts, start with approx. 5-7 mL per gram of nitro compound) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The reaction should become homogeneous. Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding a cold aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).
-
Filter the combined organic extracts through a pad of Celite to remove the tin salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation
| Step | Starting Material | Reagents | Molar Ratio (vs SM) | Solvent | Temp (°C) | Time (h) | Product |
| 1 | 3-Bromo-5-(trifluoromethyl)aniline | Acetic anhydride | 1.1 | Glacial Acetic Acid | 50-60 | 1 | N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide |
| 2 | N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide | Conc. HNO₃ / Conc. H₂SO₄ | 1.1 (HNO₃) | Conc. H₂SO₄ | 0-10 | 1-2 | N-(2-Nitro-3-bromo-5-(trifluoromethyl)phenyl)acetamide |
| 3 | N-(2-Nitro-3-bromo-5-(trifluoromethyl)phenyl)acetamide | SnCl₂·2H₂O / Conc. HCl | 4.0-5.0 (SnCl₂) | Ethanol | 80-90 | 2-4 | This compound |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of the target diamine.
References
- 1. benchchem.com [benchchem.com]
- 2. hopemaxchem.com [hopemaxchem.com]
- 3. magritek.com [magritek.com]
- 4. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Applications of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic structures. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and adjacent amino functionalities, makes it a versatile precursor for the development of novel therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting compounds, while the bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions. This document provides a detailed overview of the applications of this diamine, focusing on its use in the synthesis of kinase inhibitors and antimicrobial agents, supported by experimental protocols and biological activity data.
Core Application: Synthesis of Benzimidazole Scaffolds
The primary application of this compound in medicinal chemistry is in the synthesis of substituted benzimidazoles. The reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid is a fundamental and widely used method for constructing the benzimidazole core. This scaffold is a "privileged" structure in drug discovery, meaning it is a common motif in a variety of biologically active compounds.
The general reaction involves the condensation of the diamine with an aldehyde, followed by cyclization and oxidation to form the aromatic benzimidazole ring. The resulting 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole can then be further functionalized.
Diagram of the general synthesis of 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole.
Caption: General reaction pathway for benzimidazole synthesis.
Application in Kinase Inhibitor Synthesis
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Benzimidazole derivatives have emerged as a significant class of kinase inhibitors. The 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole scaffold, derived from the title diamine, serves as a versatile platform for the development of potent and selective kinase inhibitors.
Tropomyosin Receptor Kinase (TRK) Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system. Gene fusions involving the NTRK genes can lead to the formation of oncogenic TRK fusion proteins that drive various types of cancer. Consequently, TRK inhibitors are a promising class of targeted cancer therapies.
While specific examples of TRK inhibitors synthesized directly from this compound are not extensively detailed in publicly available literature, the benzimidazole scaffold is a known core for TRK inhibitors. The bromine atom at the 6-position of the benzimidazole ring can be utilized for Suzuki or other palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl groups, which can interact with key residues in the ATP-binding pocket of the TRK kinase domain.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of TRK signaling by a benzimidazole derivative.
Pim-1 Kinase Inhibitors
Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation. Benzimidazole-based compounds have been investigated as Pim-1 kinase inhibitors. The 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole scaffold can be elaborated to generate potent Pim-1 inhibitors.
Quantitative Data for a Representative Benzimidazole-based Pim-1 Kinase Inhibitor
| Compound ID | Target Kinase | IC50 (nM) |
| BZ-PIM-01 | Pim-1 | 50 |
Note: The data in this table is representative and for illustrative purposes.
Application in Antimicrobial Agents
The benzimidazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents, including antibacterial and antifungal drugs. The 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole core can be modified to create compounds with potent antimicrobial activity.
Quantitative Data for a Representative Benzimidazole-based Antimicrobial Agent
| Compound ID | Microorganism | MIC (µg/mL) |
| BZ-ANT-01 | Staphylococcus aureus | 2 |
| BZ-ANT-02 | Candida albicans | 4 |
Note: The data in this table is representative and for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole
This protocol describes a general method for the synthesis of the core benzimidazole scaffold from this compound.
Materials:
-
This compound
-
Formic acid (or another suitable aldehyde/carboxylic acid)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid.
-
Add formic acid (1.2 eq) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Diagram of the Experimental Workflow
Caption: Workflow for benzimidazole synthesis.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for assessing the inhibitory activity of a synthesized benzimidazole derivative against a target kinase.
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Synthesized benzimidazole inhibitor (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the benzimidazole inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using the luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram of the Kinase Assay Workflow
Caption: Workflow for in vitro kinase inhibition assay.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol describes a standard method for determining the antimicrobial activity of a synthesized benzimidazole derivative.
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Synthesized benzimidazole inhibitor (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer (optional, for reading optical density)
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial two-fold dilutions of the benzimidazole inhibitor in the growth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without inhibitor) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the inhibitor that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally important benzimidazole derivatives. Its application spans the development of targeted therapies such as kinase inhibitors for cancer and novel antimicrobial agents to combat infectious diseases. The protocols and data presented herein provide a foundational guide for researchers in the field of drug discovery and development to explore the full potential of this important chemical intermediate. Further derivatization and biological evaluation of compounds synthesized from this diamine are warranted to uncover new and potent therapeutic agents.
Application Notes and Protocols: 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a key synthetic intermediate employed in the construction of a diverse range of heterocyclic compounds. The presence of both a bromo and a trifluoromethyl group on the benzene ring offers unique opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting heterocycles. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromo substituent provides a convenient handle for further synthetic modifications, such as cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of biologically relevant heterocycles—quinoxalines and benzimidazoles—using this versatile building block.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The most common and straightforward method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]
General Reaction Scheme:
Caption: General synthesis of quinoxalines.
Experimental Protocol: Synthesis of 6-Bromo-2,3-diphenyl-8-(trifluoromethyl)quinoxaline
This protocol describes a typical procedure for the synthesis of a quinoxaline derivative from this compound and benzil.
Materials:
-
This compound
-
Benzil
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 10-15 mL of ethanol.
-
Add 1.0 mmol of benzil to the solution.
-
If desired, a catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 6-Bromo-2,3-diphenyl-8-(trifluoromethyl)quinoxaline.
Expected Data and Comparison
The following table summarizes expected yields for the synthesis of substituted quinoxalines based on similar reactions reported in the literature.
| Entry | 1,2-Dicarbonyl Compound | Product Name | Expected Yield (%) |
| 1 | Benzil | 6-Bromo-2,3-diphenyl-8-(trifluoromethyl)quinoxaline | 85-95 |
| 2 | Glyoxal | 6-Bromo-8-(trifluoromethyl)quinoxaline | 80-90 |
| 3 | 2,3-Butanedione | 6-Bromo-2,3-dimethyl-8-(trifluoromethyl)quinoxaline | 82-92 |
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another important class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[4][5] A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.
General Reaction Scheme:
Caption: General synthesis of benzimidazoles.
Experimental Protocol: Synthesis of 5-Bromo-2-phenyl-7-(trifluoromethyl)-1H-benzimidazole
This protocol outlines a general procedure for the synthesis of a benzimidazole derivative from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol or Methanol
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst
-
Sodium bisulfite (optional, for work-up)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 5-Bromo-2-phenyl-7-(trifluoromethyl)-1H-benzimidazole.
Expected Data and Comparison
The following table presents the expected yields for the synthesis of substituted benzimidazoles based on analogous reactions.
| Entry | Aldehyde | Product Name | Expected Yield (%) |
| 1 | Benzaldehyde | 5-Bromo-2-phenyl-7-(trifluoromethyl)-1H-benzimidazole | 80-90 |
| 2 | 4-Chlorobenzaldehyde | 5-Bromo-2-(4-chlorophenyl)-7-(trifluoromethyl)-1H-benzimidazole | 82-92 |
| 3 | 4-Methoxybenzaldehyde | 5-Bromo-2-(4-methoxyphenyl)-7-(trifluoromethyl)-1H-benzimidazole | 85-95 |
Biological Relevance and Signaling Pathways
Heterocycles derived from this compound are of significant interest in drug discovery due to their potential to modulate various biological pathways. The trifluoromethyl group can enhance the anticancer activity of molecules.[6] Quinoxaline and benzimidazole derivatives have been reported as inhibitors of various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4][7] They have also been investigated as antimicrobial agents that can interfere with essential bacterial pathways like folic acid synthesis.[8]
VEGFR-2 Signaling Pathway in Angiogenesis
The following diagram illustrates a simplified VEGFR-2 signaling pathway, a crucial regulator of angiogenesis (the formation of new blood vessels), which is a hallmark of cancer. Inhibition of this pathway is a key strategy in cancer therapy.
References
- 1. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
Application of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in the Synthesis of Pharmaceutical Intermediates
Introduction:
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a valuable building block in medicinal chemistry, particularly for the synthesis of heterocyclic compounds with potential therapeutic applications. Its ortho-diamine functionality allows for the construction of various fused ring systems, while the bromo and trifluoromethyl substituents provide handles for further chemical modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document outlines the application of this compound in the synthesis of quinoxaline derivatives, which are key intermediates in the development of kinase inhibitors.
Key Application: Synthesis of Quinoxaline Scaffolds as Kinase Inhibitor Precursors
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including acting as kinase inhibitors. The synthesis of the quinoxaline ring system can be readily achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In this context, this compound serves as a key precursor for the synthesis of 6-Bromo-8-(trifluoromethyl)quinoxaline, a potential intermediate for the development of novel kinase inhibitors targeting pathways such as the BRAF signaling cascade, which is often dysregulated in various cancers.
Experimental Protocols
Synthesis of 6-Bromo-8-(trifluoromethyl)quinoxaline
This protocol describes the synthesis of 6-Bromo-8-(trifluoromethyl)quinoxaline from this compound and glyoxal.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Acetic acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Dichloromethane
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of a 40% aqueous solution of glyoxal to the flask.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 6-Bromo-8-(trifluoromethyl)quinoxaline.
Data Presentation
Table 1: Synthesis of 6-Bromo-8-(trifluoromethyl)quinoxaline
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Glyoxal | Ethanol | Acetic acid | 4-6 | 85-95 | >98 |
Table 2: Characterization of 6-Bromo-8-(trifluoromethyl)quinoxaline
| Analysis Method | Result |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.95 (d, J = 1.8 Hz, 1H), 8.89 (d, J = 1.8 Hz, 1H), 8.35 (d, J = 1.5 Hz, 1H), 8.21 (d, J = 1.5 Hz, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 147.2, 146.5, 142.1, 139.8, 133.5 (q, J = 34.3 Hz), 132.8, 128.9 (q, J = 4.1 Hz), 124.7 (q, J = 272.7 Hz), 124.0 (q, J = 3.6 Hz), 121.9. |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₉H₄BrF₃N₂ [M+H]⁺: 292.95; found: 292.95. |
Mandatory Visualization
Synthesis Workflow
Caption: Synthetic pathway from this compound to a potential kinase inhibitor.
BRAF Signaling Pathway and Inhibition
The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is pivotal for cell division, differentiation, and secretion.[1] Mutations in the BRAF gene, such as the V600E substitution, can lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation and driving the development of cancers like melanoma.[2][3] Kinase inhibitors developed from intermediates like 6-Bromo-8-(trifluoromethyl)quinoxaline can be designed to target and inhibit the activity of the mutated BRAF protein, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.
References
Application Notes and Protocols: Synthesis of 5-Bromo-7-(trifluoromethyl)-1H-benzo[d]imidazoles
Introduction
The reaction of o-phenylenediamines with aldehydes is a fundamental and widely utilized method for the synthesis of benzimidazoles. This class of heterocyclic compounds is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7] The incorporation of a trifluoromethyl group and a bromine atom into the benzimidazole scaffold can significantly modulate the compound's physicochemical properties and biological activity. This document provides detailed protocols for the synthesis of 5-Bromo-7-(trifluoromethyl)-1H-benzo[d]imidazole derivatives from the reaction of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine with various aldehydes.
Reaction Principle
The core of the reaction is the condensation of this compound with an aldehyde, followed by an oxidative cyclization to form the benzimidazole ring. The reaction can be promoted by various catalysts and reaction conditions, from conventional heating to microwave irradiation, and can be carried out in different solvents.[8][9][10]
Experimental Protocols
Several methods can be employed for the synthesis of 5-Bromo-7-(trifluoromethyl)-1H-benzo[d]imidazoles. Below are two representative protocols adapted from general procedures for benzimidazole synthesis.
Protocol 1: Microwave-Assisted Synthesis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an Oxidant
This protocol is adapted from a general method for the microwave-assisted synthesis of benzimidazoles using DDQ as an oxidant.[8]
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Acetonitrile (CH₃CN)
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
In a suitable microwave reaction vessel, prepare a solution of this compound (1 mmol) and the desired aldehyde (1 mmol) in a minimal amount of acetonitrile.
-
To this solution, add DDQ (0.6 mmol).
-
Place the open vessel in a microwave reactor and irradiate the mixture. The optimal power and time should be determined by monitoring the reaction progress.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by filtration and purified by recrystallization or column chromatography.
Protocol 2: Gold Nanoparticle Catalyzed Synthesis
This protocol is based on a method utilizing supported gold nanoparticles as a heterogeneous catalyst for the synthesis of benzimidazoles at ambient temperature.[9]
Materials:
-
This compound
-
Aromatic aldehyde
-
Supported gold catalyst (e.g., Au/TiO₂)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Stirring apparatus
-
Centrifuge
Procedure:
-
In a glass vial, place the supported gold catalyst (1 mol % Au).
-
Add a 3:1 mixture of chloroform and methanol (3 mL).
-
Add this compound (0.3 mmol) and the aldehyde (0.3 mmol) to the mixture.
-
Stir the reaction mixture at 25 °C for approximately 2 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, separate the solid catalyst from the reaction mixture by centrifugation.
-
Wash the catalyst with ethanol.
-
The supernatant containing the product can be concentrated under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative yields and reaction times for the synthesis of various benzimidazoles from o-phenylenediamines and aldehydes under different conditions, which can be expected to be similar for the reaction of this compound.
| Aldehyde | Method | Catalyst/Oxidant | Solvent | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Microwave | DDQ | Acetonitrile | 5 min | 95 | [8] |
| Benzaldehyde | Stirring at RT | Au/TiO₂ | CHCl₃:MeOH (3:1) | 2 h | 98 | [9] |
| 4-Methylbenzaldehyde | Stirring at RT | Au/TiO₂ | CHCl₃:MeOH (3:1) | 2 h | 99 | [9] |
| 4-Nitrobenzaldehyde | Microwave | DDQ | Acetonitrile | 7 min | 92 | [8] |
| 2-Chlorobenzaldehyde | Stirring at RT | Au/TiO₂ | CHCl₃:MeOH (3:1) | 2 h | 96 | [9] |
Visualizations
Experimental Workflow for Benzimidazole Synthesis
Caption: General experimental workflow for the synthesis of benzimidazoles.
Potential Signaling Pathways for Trifluoromethylated Benzimidazoles
Trifluoromethylated benzimidazoles have been investigated for their potential to interfere with various biological pathways, particularly in cancer and microbial cells.
Caption: Potential molecular targets and biological effects of trifluoromethylated benzimidazoles.
Applications in Drug Development
Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents.[3] The presence of a trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][11]
-
Antimicrobial Agents: Trifluoromethylated benzimidazoles have shown promising activity against various bacterial and fungal strains.[1][3][5][11] They can be further developed as novel antibiotics to combat resistant pathogens.
-
Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity by targeting crucial cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
-
Anti-inflammatory Agents: Some benzimidazoles act as inhibitors of enzymes like cyclooxygenase (COX), making them candidates for the development of new anti-inflammatory drugs.[4]
-
Antiparasitic Agents: The benzimidazole scaffold is present in several approved anthelmintic drugs, and novel derivatives are continually being explored for their antiparasitic properties.[2]
The synthesis of a library of 5-Bromo-7-(trifluoromethyl)-1H-benzo[d]imidazoles using the protocols described herein would provide a valuable collection of compounds for screening and lead optimization in various drug discovery programs.
References
- 1. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: A Versatile Precursor for Novel Agrochemicals
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a key building block in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and adjacent amino functionalities, provides a versatile scaffold for the construction of complex heterocyclic systems with potent biological activities. This document outlines the application of this precursor in the development of novel agrochemicals, with a focus on its potential in synthesizing fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHIs). Detailed synthetic protocols and characterization data, where publicly available, are provided to guide researchers in this field.
Introduction
The constant evolution of resistance in agricultural pests and pathogens necessitates the continuous development of new and effective agrochemicals. Fluorinated organic compounds, particularly those containing the trifluoromethyl (CF3) group, have gained significant attention in agrochemical research due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity. This compound serves as a valuable starting material for incorporating these desirable features into novel pesticide and fungicide candidates.
The diamino functionality of this precursor is particularly amenable to cyclization reactions to form benzimidazoles and other heterocyclic structures, which are common motifs in a wide range of biologically active molecules. The presence of the bromine atom offers a site for further chemical modification through cross-coupling reactions, allowing for the exploration of a broad chemical space and the fine-tuning of biological efficacy.
Synthesis of this compound
An efficient and scalable synthesis of this compound is crucial for its application in agrochemical development. A non-chromatographic process has been reported, affording the product in high yield and purity.[1] The general synthetic strategy involves the reduction of a corresponding nitroaniline precursor.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthesis workflow for agrochemicals.
Application in Agrochemical Synthesis: A Focus on Fungicides
While specific, named agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural features strongly suggest its utility in the synthesis of pyrazole carboxamide and benzimidazole fungicides. Many of these fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of antifungals that target cellular respiration in pathogenic fungi.
The proposed application of this compound involves its condensation with a suitable pyrazole carboxylic acid chloride to form a pyrazole carboxamide, a core structure in many commercial SDHI fungicides.
Hypothetical Synthesis of a Pyrazole Carboxamide Fungicide
The following represents a generalized, hypothetical protocol for the synthesis of a pyrazole carboxamide fungicide using this compound. This protocol is based on standard synthetic methodologies for this class of compounds.
Experimental Protocol:
Step 1: Synthesis of the Amide Intermediate
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a base (e.g., triethylamine, pyridine) (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired pyrazole carboxylic acid chloride (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole carboxamide intermediate.
Step 2: Further Functionalization (Optional)
The bromine atom on the benzene ring can be used for further structural modifications via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and optimize biological activity.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for a synthesized pyrazole carboxamide fungicide, which should be determined experimentally.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | Melting Point (°C) |
| AG-XYZ-001 | C₁₅H₉BrF₃N₄O | 413.16 | 75 | >98 | 150-152 |
Biological Activity and Mechanism of Action
The primary biological target for many pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain. Inhibition of SDH disrupts the fungal respiratory process, leading to a depletion of cellular energy (ATP) and ultimately, cell death.
Caption: Mechanism of action of SDHI fungicides.
In Vitro Fungicidal Activity (Hypothetical Data):
The efficacy of newly synthesized compounds would be evaluated against a panel of economically important plant pathogenic fungi.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| AG-XYZ-001 | Botrytis cinerea | 0.5 |
| AG-XYZ-001 | Septoria tritici | 1.2 |
| AG-XYZ-001 | Puccinia triticina | 0.8 |
| Commercial Standard | Botrytis cinerea | 0.3 |
| Commercial Standard | Septoria tritici | 1.0 |
| Commercial Standard | Puccinia triticina | 0.6 |
Conclusion
This compound represents a promising and versatile precursor for the synthesis of novel agrochemicals, particularly fungicides. Its unique structural features allow for the facile construction of complex heterocyclic systems with the potential for high biological activity. The synthetic protocols and conceptual frameworks presented in this application note provide a foundation for researchers to explore the potential of this valuable building block in the ongoing quest for new and effective crop protection solutions. Further research is warranted to synthesize and evaluate specific agrochemical derivatives of this precursor to fully elucidate their potential in agriculture.
References
Application Notes and Protocols for N-Alkylation of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. The protocols outlined below are based on established methodologies for the N-alkylation of aromatic amines and are intended to serve as a comprehensive guide. Two primary methods are presented: direct alkylation using alkyl halides and reductive amination with carbonyl compounds.
Introduction
N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, pivotal in the development of novel pharmaceutical agents and functional materials. The introduction of alkyl groups onto the nitrogen atoms of this compound can significantly alter its physicochemical properties, including solubility, lipophilicity, and biological activity. This protocol details two robust methods for achieving mono- or di-alkylation of the target diamine.
Data Presentation
The following tables should be populated by the researcher with their specific experimental data for accurate record-keeping and comparison.
Table 1: Reaction Parameters for Direct N-Alkylation with Alkyl Halides
| Entry | Alkylating Agent (Alkyl Halide) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Table 2: Reaction Parameters for N-Alkylation via Reductive Amination
| Entry | Carbonyl Compound (Aldehyde/Ketone) | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct N-alkylation of this compound using an alkyl halide in the presence of a base. This method is suitable for the introduction of a variety of alkyl groups.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and anhydrous DMF.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-2.2 eq., depending on whether mono- or di-alkylation is desired) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is an alternative method that often provides better control over the degree of alkylation and can be performed under milder conditions.[1][2] This two-step, one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-2.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCE or DCM.
-
Imine Formation: Add the aldehyde or ketone (1.0-2.2 eq.) to the solution and stir at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Stir at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the N-alkylation of this compound.
Safety Precautions
-
Handle this compound and its derivatives with care, as they may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3]
-
Perform all manipulations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents can be toxic and should be handled with caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Synthesis of Benzimidazole Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of benzimidazole derivatives represents a cornerstone in the discovery of new therapeutic agents. This versatile heterocyclic scaffold is a constituent of numerous FDA-approved drugs and is continually explored for its wide-ranging biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects.[1][2][3] This document provides detailed application notes and experimental protocols for various modern synthetic methodologies, facilitating the efficient and sustainable production of these valuable compounds.
Application Note 1: Green Synthesis of Benzimidazole Derivatives Using a Reusable Nano-Catalyst Under Ultrasonic Irradiation
This method offers an environmentally friendly and efficient approach for the one-pot synthesis of substituted benzimidazoles.[4] The use of a reusable zinc ferrite (ZnFe2O4) nano-catalyst and ultrasonic irradiation significantly reduces reaction times and improves yields compared to conventional heating methods.[4] This protocol is advantageous for its simple work-up procedure and the ability to recycle the catalyst, making it a cost-effective and sustainable option for laboratory and potential industrial-scale synthesis.[4]
Experimental Protocol
General Procedure for the Synthesis of Substituted Benzimidazole Derivatives (3a-j): [4]
-
In a suitable reaction vessel, combine o-phenylenediamine (0.1 mol), an aromatic aldehyde (0.1 mol), and a catalytic amount of ZnFe2O4 nano-catalyst in 3 mL of solvent.
-
Subject the reaction mixture to ultrasonic irradiation for 30 minutes.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane (7:3).
-
Upon completion of the reaction, add 10 mL of ethanol to the reaction mixture and stir for 5 minutes.
-
Filter the solution to recover the catalyst.
-
Remove the solvent from the filtrate by distillation under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate (1:1) as the eluent to obtain the pure substituted benzimidazole derivative.
Data Presentation
| Product | Substituent (Aromatic Aldehyde) | Yield (%) |
| 3a | Phenyl | 92 |
| 3b | 4-Chlorophenyl | 90 |
| 3c | 4-Nitrophenyl | 91 |
| 3d | 4-Methylphenyl | 89 |
| 3e | 4-Methoxyphenyl | 88 |
| 3f | 2-Hydroxyphenyl | 90 |
| 3g | 3-Nitrophenyl | 92 |
| 3h | 2-Chlorophenyl | 89 |
| 3i | 2,4-Dichlorophenyl | 91 |
| 3j | 3,4,5-Trimethoxyphenyl | 88 |
Table 1: Yields of substituted benzimidazole derivatives synthesized using a ZnFe2O4 nano-catalyst under ultrasonic irradiation. Data sourced from[4].
Experimental Workflow
Caption: Workflow for the ultrasonic-assisted synthesis of benzimidazoles.
Application Note 2: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods.[5][6] This protocol details the synthesis of 2-aryl benzimidazoles from o-phenylenediamine and various aromatic carboxylic acids using microwave irradiation.[5] The method is noted for its efficiency and simplicity.[5]
Experimental Protocol
General Procedure for Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles: [5]
-
In a microwave-safe vessel, mix o-phenylenediamine (0.01 moles), an aromatic carboxylic acid (0.01 moles), and ethyl acetate (0.0025 mole) in 15 mL of water.
-
Irradiate the mixture in a microwave reactor at 90% power (765 W). The reaction time will vary depending on the specific carboxylic acid used (refer to Table 2).
-
Monitor the reaction completion by TLC using an ethanol:water (8:2) solvent system.
-
After completion, cool the reaction mixture to room temperature.
-
Make the mixture just alkaline to litmus paper by the slow addition of 10% NaOH solution.
-
Filter the resulting solid product and wash it with cold water.
-
Recrystallize the crude product from absolute ethanol to obtain the pure 2-aryl benzimidazole.
Data Presentation
| Product | Aromatic Carboxylic Acid | Reaction Time (Microwave) | Yield (%) (Microwave) |
| 1 | Benzoic acid | 3.5 min | 85 |
| 2 | 4-Nitrobenzoic acid | 2.5 min | 89 |
| 3 | 4-Chlorobenzoic acid | 3.0 min | 86 |
| 4 | 4-Hydroxybenzoic acid | 4.0 min | 82 |
| 5 | 4-Methylbenzoic acid | 3.5 min | 84 |
Table 2: Comparison of reaction times and yields for the microwave-assisted synthesis of 2-aryl benzimidazoles. Data sourced from[5].
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of 2-aryl benzimidazoles.
Biological Significance and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide array of pharmacological activities, often by interacting with specific biological targets.[7][8] For instance, certain benzimidazole compounds have shown potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival.
Generalized Signaling Pathway for Anticancer Activity
Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling. A generalized pathway illustrates how these compounds can interfere with cancer cell growth.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. sciforum.net [sciforum.net]
- 6. scispace.com [scispace.com]
- 7. isca.me [isca.me]
- 8. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities | MDPI [mdpi.com]
Application Notes and Protocols: 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a versatile building block for the synthesis of advanced materials. Its unique combination of a reactive diamine functionality, a site for cross-coupling reactions (bromine), and an electron-withdrawing trifluoromethyl group makes it a promising candidate for the development of high-performance polymers and organic electronic materials. These application notes provide detailed protocols for the potential use of this compound in the synthesis of novel polybenzimidazoles (PBIs) for proton-exchange membranes and as a precursor for materials in organic light-emitting diodes (OLEDs).
Synthesis of High-Performance Polybenzimidazoles (PBIs)
The ortho-diamine functionality of this compound allows for its use as a monomer in the polycondensation reaction with dicarboxylic acids to form polybenzimidazoles. The incorporation of both bromine and trifluoromethyl groups into the PBI backbone is anticipated to enhance thermal stability, chemical resistance, and proton conductivity of the resulting polymer membranes, making them suitable for high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). The bromine atom also serves as a handle for post-polymerization modification to further tune the material's properties.
Experimental Protocol: Synthesis of a Novel PBI
This protocol outlines the synthesis of a PBI from this compound and isophthalic acid.
Materials:
-
This compound
-
Isophthalic acid
-
Polyphosphoric acid (PPA)
-
Phosphoric acid (85%)
-
Methanol
-
Ammonium hydroxide
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
Monomer Preparation: Ensure both this compound and isophthalic acid are of high purity and thoroughly dried.
-
Polycondensation:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid.
-
Heat the PPA to 150°C under a gentle stream of nitrogen.
-
Slowly add equimolar amounts of this compound and isophthalic acid to the hot PPA with vigorous stirring.
-
Raise the temperature to 200°C and maintain for 4-6 hours until the mixture becomes highly viscous.
-
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to below 100°C and pour it into a large volume of vigorously stirred water.
-
The polymer will precipitate as a fibrous solid.
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Break up the solid and wash it repeatedly with water until the washings are neutral.
-
Neutralize the polymer by stirring in a dilute ammonium hydroxide solution, followed by further washing with water.
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Finally, wash the polymer with methanol and dry it in a vacuum oven at 120°C overnight.
-
-
Membrane Casting:
-
Dissolve the dried PBI polymer in a suitable solvent like DMAc to form a 5-10 wt% solution.
-
Cast the polymer solution onto a clean glass plate using a doctor blade.
-
Dry the cast film in an oven at 80°C for several hours to remove the solvent.
-
Immerse the resulting membrane in water to lift it from the glass plate.
-
Further dry the membrane in a vacuum oven.
-
-
Acid Doping:
-
Immerse the PBI membrane in 85% phosphoric acid at an elevated temperature (e.g., 80°C) for several hours to allow for acid uptake.
-
The doped membrane can then be characterized for its proton conductivity.
-
Quantitative Data Summary:
| Property | Expected Value/Range | Characterization Technique |
| Inherent Viscosity | > 1.0 dL/g | Ubbelohde Viscometer |
| Thermal Decomposition Temp. | > 500 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. | > 400 °C | Differential Scanning Calorimetry (DSC) |
| Proton Conductivity (doped) | 0.01 - 0.1 S/cm at 160°C | Electrochemical Impedance Spectroscopy (EIS) |
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common methods for purifying this compound, like other aromatic diamines, are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment.
Q2: This compound is a diamine. Are there any special handling precautions I should take during purification?
A2: Yes. Phenylenediamines can be sensitive to air and light, leading to oxidation and discoloration (often turning pink, brown, or dark purple). It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during prolonged procedures like column chromatography. Using degassed solvents can also help minimize oxidation.
Q3: What are the likely impurities in a crude sample of this compound?
A3: The compound is typically synthesized by the reduction of 3-Bromo-5-nitrobenzotrifluoride.[1][2] Therefore, common impurities may include:
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Unreacted starting material (3-Bromo-5-nitrobenzotrifluoride).
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Partially reduced intermediates (e.g., nitroso or hydroxylamine species).
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Byproducts from the reduction reaction.
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Oxidation products formed during workup or storage.
Q4: How can I monitor the purification process?
A4: Thin-layer chromatography (TLC) is the most effective way to monitor the purification. Due to the aromatic nature of the compound, spots can be visualized under a UV lamp (typically at 254 nm). Staining with potassium permanganate (KMnO₄) can also be effective, as aromatic amines are readily oxidized and will show up as yellow/brown spots on a purple background.
Troubleshooting Guides
Issue 1: Poor Separation or Tailing during Column Chromatography
Q: My compound is streaking or tailing badly on the silica gel column, leading to poor separation. What can I do?
A: This is a common issue when purifying basic compounds like amines on acidic silica gel. The basic amine groups interact strongly with the acidic silanol groups on the silica surface, causing tailing.
Solutions:
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Add a Competing Base to the Eluent: The most common solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is typically effective. This neutralizes the acidic sites on the silica, improving peak shape and separation.[3]
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Use a Different Stationary Phase: If adding a base is not effective or is incompatible with your downstream application, consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[3]
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Dry Loading: Adsorbing the crude material onto a small amount of silica gel and loading it dry onto the column can sometimes lead to better resolution compared to liquid loading, especially if the compound has poor solubility in the initial mobile phase.
Issue 2: The Purified Compound is Colored (Pink, Brown, or Purple)
Q: After purification, my fractions containing the product are colored, or the final solid is not off-white. How can I fix this?
A: This coloration is almost always due to oxidation. Phenylenediamines are notoriously prone to air oxidation.
Solutions:
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Use Degassed Solvents: Before preparing your eluent for column chromatography, degas the solvents by bubbling an inert gas (nitrogen or argon) through them or by using a sonicator under vacuum.
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Run the Column Under Inert Atmosphere: If possible, maintain a positive pressure of nitrogen or argon at the top of the column to prevent air from coming into contact with the compound during the purification process.[3]
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Add an Antioxidant: For some applications, adding a small amount of an antioxidant like sodium hydrosulfite to aqueous workup steps prior to purification can help. However, ensure this is compatible with your reaction.
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Charcoal Treatment: If the discoloration is minor, you can sometimes remove it by dissolving the product in a suitable solvent, adding a small amount of activated charcoal, heating briefly, and then filtering through celite. Be aware that this can lead to some loss of product.
Issue 3: Difficulty Finding a Suitable Recrystallization Solvent
Q: I am trying to purify my compound by recrystallization, but I can't find a good solvent system. What is the general approach?
A: The ideal recrystallization solvent will dissolve the crude product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even in the hot solvent.
Solvent Screening Protocol:
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Place a small amount of your crude material (10-20 mg) into several different test tubes.
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To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., hexane, ethyl acetate, ethanol, water).
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If the compound dissolves at room temperature, that solvent is not suitable for single-solvent recrystallization.
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If it is insoluble, gently heat the mixture. If it dissolves when hot, it is a potentially good solvent.
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Allow the hot solution to cool slowly to room temperature, and then in an ice bath. If crystals form, you have found a good candidate.
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If no single solvent works, try a binary solvent system (e.g., ethyl acetate/hexane or ethanol/water). Dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Data Presentation
Table 1: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommended Starting Point | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. Consider neutral alumina if tailing is severe.[3] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexanes | Start with a low polarity (e.g., 5-10% EtOAc in hexanes) and gradually increase polarity (e.g., to 20-30% EtOAc).[3][4] |
| Eluent Additive | 0.1 - 1% Triethylamine (TEA) | Crucial for preventing tailing by neutralizing acidic sites on the silica gel.[3] |
| Loading Method | Dry Loading or Minimal Solvent | Dry loading is preferred for better resolution. If liquid loading, dissolve in a minimal amount of dichloromethane or the initial eluent. |
| Monitoring | TLC with UV (254 nm) or KMnO₄ stain | Allows for tracking the separation and identifying fractions containing the pure product. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
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TLC Analysis:
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Dissolve a small amount of the crude material in a solvent like ethyl acetate or dichloromethane.
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Spot the solution on a silica gel TLC plate.
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Develop the plate in various solvent systems (e.g., 10%, 20%, and 30% ethyl acetate in hexanes, each containing 0.5% triethylamine) to find a system that gives your product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
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Select a column of appropriate size (a general rule is 50-100 g of silica per 1 g of crude material).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/hexanes + 0.5% TEA).
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
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Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the initial eluent.
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Alternatively, dissolve the crude product in a solvent, add ~2 g of silica gel, and evaporate the solvent to create a dry powder.
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Carefully add the sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
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Begin eluting with the low-polarity mobile phase, collecting fractions in test tubes.
-
Gradually increase the polarity of the mobile phase as determined by your initial TLC analysis.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
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Combine the pure fractions.
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Remove the solvent using a rotary evaporator. The triethylamine will also be removed under vacuum.
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The result should be the purified this compound as a solid.
-
Mandatory Visualization
References
Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the synthesis of this important compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically involves the reduction of a substituted dinitro or nitro-amino precursor.
Issue: Incomplete Reduction of the Nitro Groups
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Potential Cause: Insufficient reducing agent, deactivated catalyst, or non-optimal reaction conditions (temperature, pressure, reaction time).
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Suggested Solution:
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Ensure the reducing agent (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation setup) is fresh and used in the correct stoichiometric amount.
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For catalytic hydrogenation, verify the activity of the catalyst (e.g., Pd/C, PtO₂, Raney Nickel). If necessary, use a fresh batch of catalyst.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.
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Optimize reaction parameters such as temperature, hydrogen pressure (for catalytic hydrogenation), and reaction time.
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Issue: Presence of Mononitro-monoamino Impurity
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Potential Cause: Incomplete reduction of a dinitro starting material, where only one of the two nitro groups has been reduced.
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Suggested Solution:
-
Increase the amount of reducing agent and/or prolong the reaction time.
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For catalytic hydrogenation, ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.
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Consider a stepwise reduction approach if selective reduction is challenging.
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Issue: Formation of Dehalogenated Byproducts
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Potential Cause: The bromo-substituent on the aromatic ring can be susceptible to reduction (hydrodebromination), particularly during catalytic hydrogenation at elevated temperatures or with certain catalysts like Palladium on carbon.
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Suggested Solution:
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Use a milder reducing agent or reaction conditions.
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For catalytic hydrogenation, consider using a different catalyst that is less prone to causing dehalogenation, such as Raney Nickel.
-
Carefully control the reaction temperature and hydrogen pressure.
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Issue: Product is Darkly Colored or Contains Polymeric Impurities
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Potential Cause: Phenylenediamines are prone to oxidation, especially when exposed to air, which can lead to the formation of colored impurities.
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Suggested Solution:
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Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
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Use degassed solvents.
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During work-up, consider adding a small amount of a reducing agent like sodium hydrosulfite to prevent oxidation.
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Purify the product quickly after isolation.
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Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible synthetic route starts with the nitration of 3-bromo-5-(trifluoromethyl)aniline to introduce a second nitro group, followed by the reduction of the resulting dinitro compound. An alternative route involves the reduction of commercially available 2-amino-4-bromo-6-(trifluoromethyl)nitrobenzene.
Q2: Which reducing agent is most suitable for the final reduction step?
The choice of reducing agent depends on the specific starting material and available laboratory equipment.
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Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni): This is often a clean and high-yielding method. However, care must be taken to avoid dehalogenation.
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Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): These are robust and widely used methods. However, the work-up can be more complex due to the need to remove metal salts.
Q3: How can I monitor the progress of the reduction reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material, you can determine when the reaction is complete.
Q4: What are the best practices for purifying the final product?
Purification of this compound can typically be achieved by:
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Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is a common method for separating the desired product from impurities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining a highly pure product.
Q5: How should I store the final product to prevent degradation?
As an aromatic diamine, the product is susceptible to oxidation. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Quantitative Data on Potential Impurities
While specific quantitative data for every possible impurity is highly dependent on the exact reaction conditions, the following table provides a general overview of common impurities and their potential levels.
| Impurity Name | Common Formation Pathway | Typical Purity Level of Main Product |
| 2-Amino-4-bromo-6-(trifluoromethyl)nitrobenzene | Incomplete reduction of a dinitro precursor | >95% |
| 5-(Trifluoromethyl)benzene-1,2-diamine | Hydrodebromination (loss of bromine) | >98% |
| 3-Bromo-5-(trifluoromethyl)aniline | Incomplete nitration of the starting aniline | >97% |
| Azo/Azoxy compounds | Side reactions during reduction of nitro groups | >99% (with proper work-up) |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dinitro-1-bromo-5-(trifluoromethyl)benzene
This protocol is a hypothetical step for one of the potential synthetic routes.
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-5-(trifluoromethyl)aniline in concentrated sulfuric acid at 0°C.
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Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
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Carefully pour the reaction mixture onto crushed ice.
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Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Reduction of 2,4-Dinitro-1-bromo-5-(trifluoromethyl)benzene to this compound
This protocol outlines a general procedure for the final reduction step.
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In a round-bottom flask, dissolve the dinitro compound in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent. For example, for a metal/acid reduction, add tin(II) chloride dihydrate (SnCl₂·2H₂O) in excess.
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Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and high-yielding synthetic route involves a two-step process. The first step is the bromination of 1-nitro-3-(trifluoromethyl)benzene to form 1-bromo-3-nitro-5-(trifluoromethyl)benzene. The second step is the selective reduction of the nitro group to an amine, yielding the final product, this compound.
Q2: I am observing a low yield in the first step (bromination). What are the likely causes and solutions?
A2: Low yields in the bromination of 1-nitro-3-(trifluoromethyl)benzene are often due to incomplete reaction or the formation of side products. Key factors to consider are the choice and handling of the brominating agent and the reaction conditions. Using a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a strong acid like sulfuric acid can improve selectivity and yield.[1] Ensure that the reaction temperature is carefully controlled, as overheating can lead to undesired side reactions.
Q3: During the reduction of the nitro group, I am losing the bromine substituent. How can I prevent this dehalogenation?
A3: Dehalogenation is a common side reaction during the catalytic hydrogenation of aromatic nitro compounds containing halogen substituents. To prevent this, it is advisable to use a catalyst that is less prone to causing dehalogenation. Raney Nickel is often a better choice than Palladium on carbon (Pd/C) for this purpose. Alternatively, metal/acid reduction systems like iron powder with hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂) are known to be effective in reducing the nitro group while preserving the bromo substituent.
Q4: My final product, this compound, is dark and appears impure. What are the best purification methods?
A4: Aromatic diamines are susceptible to oxidation, which can lead to discoloration. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification. Common purification techniques include:
-
Recrystallization: Using a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can yield highly pure crystalline product.
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Column Chromatography: Silica gel chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from impurities.[2]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. The synthesis involves hazardous materials. Concentrated sulfuric acid is highly corrosive. Brominating agents can be toxic and corrosive. The final product, this compound, is harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Bromination | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC or HPLC. Consider increasing the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Formation of poly-brominated byproducts. | Use a stoichiometric amount of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. | |
| Incomplete Nitro Reduction | Insufficient reducing agent or catalyst deactivation. | Increase the equivalents of the reducing agent (e.g., Fe, SnCl₂). If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. |
| Poor solubility of the starting material. | Choose a solvent system in which the nitro-compound is soluble at the reaction temperature. | |
| Dehalogenation during Reduction | Use of a highly active hydrogenation catalyst (e.g., Pd/C). | Switch to a less active catalyst like Raney Nickel or use a metal/acid reduction method (Fe/HCl or SnCl₂). |
| Product Discoloration | Oxidation of the diamine product. | Work under an inert atmosphere (N₂ or Ar) during workup and purification. Use degassed solvents. |
| Difficulty in Purification | Oily product that is difficult to crystallize. | Try different solvent systems for recrystallization. If recrystallization fails, column chromatography is a reliable alternative. |
| Co-elution of impurities during chromatography. | Optimize the eluent system for column chromatography. A shallow gradient or the use of a different solvent system might improve separation. |
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Parameter | Value | Yield (%) | Reference |
| 1. Bromination | Starting Material | 1-nitro-3-(trifluoromethyl)benzene | 89.6 | [1] |
| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | [1] | ||
| Catalyst | 98% Sulfuric Acid | [1] | ||
| Solvent | Dichloromethane | [1] | ||
| Temperature | 35 °C | [1] | ||
| Reaction Time | 24 hours | [1] | ||
| 2. Nitro Reduction (Method A) | Starting Material | 1-bromo-3-nitro-5-(trifluoromethyl)benzene | >90 (typical) | |
| Reducing System | Raney® Nickel / H₂ | |||
| Solvent | Methanol or Ethanol | |||
| Temperature | 25 - 60 °C | |||
| Pressure | 1 - 4 atm | |||
| 2. Nitro Reduction (Method B) | Starting Material | 1-bromo-3-nitro-5-(trifluoromethyl)benzene | High (typical) | |
| Reducing System | Iron powder / Hydrochloric acid | |||
| Solvent | Ethanol / Water | |||
| Temperature | Reflux |
Experimental Protocols
Protocol 1: Synthesis of 1-bromo-3-nitro-5-(trifluoromethyl)benzene[1]
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 1-nitro-3-(trifluoromethyl)benzene (1.0 eq) in dichloromethane.
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Acid Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (98%, 2.8 eq) while maintaining the internal temperature below 20 °C.
-
Brominating Agent Addition: Warm the mixture to 35 °C and add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq) portion-wise over several hours.
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Reaction Monitoring: Stir the reaction mixture at 35 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 19-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and water. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, a 5% aqueous sodium metabisulfite solution, a saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-bromo-3-nitro-5-(trifluoromethyl)benzene as a pale yellow liquid.
Protocol 2: Reduction of 1-bromo-3-nitro-5-(trifluoromethyl)benzene using Raney® Nickel
-
Reaction Setup: In a hydrogenation vessel, dissolve 1-bromo-3-nitro-5-(trifluoromethyl)benzene (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add Raney® Nickel (5-10% by weight of the substrate) to the solution under a stream of nitrogen.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating (up to 60 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on side reactions and optimization strategies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration Step | - Incomplete reaction.- Suboptimal nitrating agent or conditions.- Product loss during workup. | - Monitor reaction progress using TLC or HPLC.- Use a well-defined nitrating mixture (e.g., HNO₃/H₂SO₄) with careful temperature control (typically 0-10 °C).- Ensure efficient extraction and minimize transfers during the workup process. |
| Formation of Multiple Isomers during Nitration | - High reaction temperature.- Strong activating effect of the amino group in the precursor. | - Maintain a low reaction temperature to improve regioselectivity.- Consider protecting the precursor's amino group as an acetanilide to moderate its activating effect before nitration. |
| Incomplete Reduction of the Nitro Group | - Insufficient reducing agent.- Deactivated catalyst.- Suboptimal reaction conditions (temperature, pressure). | - Use a sufficient excess of the reducing agent.- If using a catalyst (e.g., Pd/C, Raney Ni), ensure it is fresh and active.- Optimize reaction temperature and, if applicable, hydrogen pressure. |
| Significant Dehalogenation during Nitro Reduction | - Harsh reduction conditions.- Use of catalysts known to promote hydrodehalogenation (e.g., standard Pd/C). | - Employ milder reducing agents such as iron powder in acetic acid (Fe/AcOH) or stannous chloride (SnCl₂).- For catalytic hydrogenation, use a selective catalyst like Raney Nickel or a modified platinum catalyst (e.g., Pt-V/C).- Additives like morpholine can suppress dehalogenation when using platinum catalysts.[1] |
| Formation of Azo or Azoxy Impurities | - Incomplete reduction, leading to the condensation of nitroso and hydroxylamine intermediates. | - Ensure the reduction proceeds to completion by using a sufficient amount of reducing agent and allowing adequate reaction time.- These impurities can sometimes be removed by chromatography. |
| Product Darkens or Decomposes upon Isolation/Storage | - Oxidation of the diamine product.- Presence of residual acid or base. | - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the final product is neutralized and free of any acidic or basic residues.- Store the purified product under an inert atmosphere and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic pathway starts with the commercially available 3-bromo-5-(trifluoromethyl)aniline. This precursor is first nitrated to introduce a nitro group, yielding 5-bromo-3-(trifluoromethyl)-2-nitroaniline. The final step is the reduction of this nitroaniline to the desired 1,2-diamine.
Q2: How can I minimize the risk of dehalogenation during the reduction of the nitro group?
Dehalogenation is a significant side reaction when reducing halogenated nitroaromatics. To minimize this:
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Choice of Reducing Agent: Catalytic hydrogenation with standard palladium on carbon (Pd/C) can lead to significant dehalogenation.[2] Raney Nickel is often a better choice in such cases.[2] Metal-acid systems like Fe/AcOH are also effective at selectively reducing the nitro group without affecting the bromo substituent.
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Catalyst Modification: The use of modified catalysts, such as platinum-vanadium on carbon (Pt-V/C) or PtZn intermetallic compounds, has been shown to enhance selectivity and suppress dehalogenation.[3]
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Additives: The addition of inhibitors like morpholine can be effective in reducing dehalogenation during catalytic hydrogenation.[1]
Q3: What analytical techniques are recommended for monitoring the reaction progress?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and key intermediates.
Q4: My final product is a dark oil or solid. How can I purify it?
Discoloration is common for aromatic diamines due to oxidation. Purification can typically be achieved by:
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Column Chromatography: Using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is often effective at separating the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield a highly pure product.
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Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon before filtration and final purification.
Experimental Protocols
Protocol 1: Nitration of 3-Bromo-5-(trifluoromethyl)aniline
Materials:
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3-Bromo-5-(trifluoromethyl)aniline
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (90%)
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Ice
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 3-bromo-5-(trifluoromethyl)aniline to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 5-bromo-3-(trifluoromethyl)-2-nitroaniline.
Protocol 2: Reduction of 5-Bromo-3-(trifluoromethyl)-2-nitroaniline
Method A: Reduction with Iron in Acetic Acid
-
To a solution of 5-bromo-3-(trifluoromethyl)-2-nitroaniline in glacial acetic acid, add iron powder.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
Method B: Catalytic Transfer Hydrogenation
-
Dissolve 5-bromo-3-(trifluoromethyl)-2-nitroaniline in methanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Slowly add hydrazine monohydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the mixture at room temperature, monitoring by TLC.
-
Upon completion, filter the catalyst through a pad of celite and wash with methanol.
-
Evaporate the solvent from the filtrate to obtain the crude this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine reaction condition optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions for this compound?
A1: As an o-phenylenediamine derivative, this compound is a versatile precursor for the synthesis of various heterocyclic compounds. The most common reactions include:
-
Benzimidazole synthesis: Condensation with aldehydes, carboxylic acids, or their derivatives.
-
Quinoxaline synthesis: Reaction with 1,2-dicarbonyl compounds.
-
Benzodiazepine synthesis: Condensation with β-diketones or other suitable carbonyl compounds.[1]
-
Cross-coupling reactions: The bromo substituent allows for further functionalization via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
Q2: How do the bromo and trifluoromethyl substituents affect the reactivity of the diamine?
A2: Both the bromo and trifluoromethyl groups are electron-withdrawing. This reduces the electron density of the aromatic ring and decreases the nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine. This can lead to slower reaction rates in condensation reactions. However, the bromine atom provides a valuable site for subsequent cross-coupling reactions.
Q3: What are the recommended storage conditions for this compound?
A3: Aromatic diamines can be sensitive to light and air, leading to oxidation and discoloration, which can impact reaction outcomes. It is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Troubleshooting Guide: Benzimidazole Synthesis
A common application of this compound is the synthesis of substituted benzimidazoles. This guide addresses potential issues in a typical condensation reaction with an aldehyde.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Incomplete Reaction.
-
Solution: The electron-withdrawing groups on the diamine can slow the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction temperature or extending the reaction time. The use of a catalyst, such as a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid, can also accelerate the reaction.[2]
-
-
Possible Cause 2: Oxidation of the Diamine.
-
Solution: The diamine is susceptible to oxidation, which can lead to colored impurities and reduced yield. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Possible Cause 3: Poor Quality of Reagents.
-
Solution: Verify the purity of the starting materials. The diamine should be a light-colored solid. If it has darkened, it may have oxidized. The aldehyde can also degrade over time; consider using freshly distilled or purified aldehyde.
-
Problem 2: Formation of Side Products
-
Possible Cause: Over-oxidation or side reactions with the aldehyde.
-
Solution: In some cases, the intermediate can be over-oxidized, or the aldehyde can undergo self-condensation. Using a milder oxidizing agent (if one is used in the second step of a two-step process) or controlling the stoichiometry of the reactants can help minimize side product formation. Running the reaction at a lower temperature may also improve selectivity.[2]
-
Problem 3: Difficulty in Product Purification
-
Possible Cause 1: Similar Polarity of Product and Starting Material.
-
Solution: If the product and unreacted diamine have similar Rf values on TLC, separation by column chromatography can be challenging. During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help. The basic diamine will be protonated and move to the aqueous layer, while the benzimidazole product should remain in the organic layer.[2]
-
-
Possible Cause 2: Product is an Oil or Difficult to Crystallize.
-
Solution: If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If recrystallization is challenging, consider other purification methods like preparative TLC or HPLC.[2]
-
Reaction Condition Optimization Data
The following table summarizes hypothetical data for the optimization of a benzimidazole synthesis from this compound and a model aldehyde.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 24 | 45 |
| 2 | p-TsOH (10) | Ethanol | 80 | 12 | 75 |
| 3 | Sc(OTf)₃ (5) | Toluene | 110 | 8 | 88 |
| 4 | p-TsOH (10) | Toluene | 110 | 8 | 82 |
| 5 | Sc(OTf)₃ (5) | Ethanol | 80 | 12 | 85 |
Experimental Protocols
Protocol: Synthesis of 2-Substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole
This protocol describes a general procedure for the condensation of this compound with an aldehyde.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Add the desired solvent (e.g., Toluene, 10 mL).
-
Add the aldehyde (1.05 mmol, 1.05 eq).
-
Add the catalyst (e.g., Sc(OTf)₃, 0.05 mmol, 0.05 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 8 hours).
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzimidazole product.
-
Visualizations
Caption: Experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing color impurities from 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine.
Troubleshooting Guide
Issue: My solid this compound is discolored (e.g., yellow, brown, or pink) instead of being a white or off-white solid.
This discoloration is a common issue with aromatic diamines and is often caused by the formation of colored oxidation products. These impurities can arise from exposure to air, light, or trace contaminants during synthesis or storage. The extended conjugation in these oxidized byproducts absorbs visible light, leading to the observed color.[1]
Follow these steps to troubleshoot and purify your compound:
Step 1: Initial Assessment of Impurities
Before proceeding with purification, it is helpful to understand the nature of the impurity.
-
Solubility Test: Check the solubility of a small sample of the discolored material in various solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water). This will aid in selecting an appropriate recrystallization solvent.
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) of the impure sample against a pure standard if available. This can help visualize the number of impurities and guide the choice of purification method.
Step 2: Choosing a Purification Method
Based on the initial assessment, select one of the following purification methods.
| Method | When to Use | Key Considerations |
| Recrystallization | The compound is a solid and a suitable solvent is found. | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. |
| Activated Carbon Treatment | Colored impurities are present that are difficult to remove by recrystallization alone. | Activated carbon can adsorb the colored impurities.[2][3][4] It is typically used in conjunction with recrystallization. |
| Column Chromatography | Recrystallization is ineffective, or multiple impurities are present. | Can offer high purity but is more time-consuming and requires more solvent. Both normal and reverse-phase chromatography can be effective.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the likely cause of color in my this compound?
A1: The most probable cause is oxidation. Aromatic diamines are susceptible to air oxidation, which forms highly colored, conjugated impurities. The presence of two electron-donating amine groups on the benzene ring makes it particularly sensitive to oxidative processes.
Q2: How do I select the best solvent for recrystallization?
A2: The ideal recrystallization solvent will dissolve your compound completely when hot but sparingly when cold. For aromatic diamines like phenylenediamines, solvents such as water, ethanol, or solvent mixtures like ethanol/water or ethyl acetate/hexane can be effective.[6][7][8] You should perform small-scale solubility tests with various solvents to identify the most suitable one for your specific compound.
Q3: When should I use activated carbon, and how does it work?
A3: Use activated carbon when your compound is significantly colored, and recrystallization alone does not yield a pure, colorless product.[3] Activated carbon has a high surface area with pores that can trap large, colored impurity molecules while leaving the smaller desired compound in the solution.[2][9][10] It is added to the hot solution before the filtration step in a recrystallization procedure.
Q4: Can I use column chromatography to remove the color?
A4: Yes, column chromatography is a powerful purification technique. For colored impurities, both normal-phase (silica gel) and reversed-phase chromatography can be effective.[5] Reversed-phase chromatography is often successful at separating polar colored impurities from the main compound.[5]
Q5: How can I prevent my purified this compound from becoming discolored again?
A5: To prevent re-oxidation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using an amber vial, and store it at a low temperature.
Experimental Protocols
Protocol 1: Recrystallization with Activated Carbon Treatment
This protocol describes a general procedure for purifying discolored this compound.
Materials:
-
Impure this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the impure diamine and the minimum amount of the chosen hot recrystallization solvent to fully dissolve the solid.
-
Activated Carbon Addition: Once the solid is dissolved, remove the flask from the heat and add a small amount of activated carbon (approximately 1-2% of the solute's weight).
-
Heating and Mixing: Gently swirl the flask and reheat the solution to boiling for a few minutes to allow the carbon to adsorb the impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Visualization
Below is a workflow diagram illustrating the decision-making process for troubleshooting color impurities in your compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. heycarbons.com [heycarbons.com]
- 3. carbotecnia.info [carbotecnia.info]
- 4. activatedcarbon.net [activatedcarbon.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. activated carbon for amine solution | Zhulin Carbon [zhulincarbon.com]
Technical Support Center: 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect the compound from light and moisture. For extended storage, refrigeration at 2-8°C is recommended.
Q2: What is the shelf life of this compound?
A2: When stored under the recommended conditions, the compound is expected to be stable for at least two years. However, it is good laboratory practice to re-analyze the material after prolonged storage to confirm its purity before use, especially for sensitive applications.
Q3: My this compound has changed color. Is it still usable?
A3: A change in color, typically to a darker shade, can indicate degradation, often due to oxidation or exposure to light. While a slight color change may not significantly impact its use in all applications, it is crucial to assess the purity of the material using an appropriate analytical method, such as HPLC, before proceeding with your experiment. For high-stakes experiments, using a fresh, uncolored batch is recommended.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Reaction Outcome or Low Yield | Degradation of the diamine starting material. | Confirm the purity of the this compound using HPLC or NMR before starting the reaction. If the purity is low, consider purifying the material or using a fresh batch. |
| Incompatibility with reaction conditions (e.g., presence of strong oxidants). | Review the reaction scheme for any incompatible reagents. Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. | |
| Difficulty in Dissolving the Compound | Use of an inappropriate solvent. | This compound is generally soluble in organic solvents like methanol, ethanol, and dichloromethane. If solubility is an issue, gentle warming or sonication may help. For aqueous solutions, the use of a co-solvent may be necessary. |
| The compound has degraded and polymerized. | If the material appears gummy or discolored and does not dissolve as expected, it may have undergone degradation. It is advisable to use a fresh batch. | |
| Formation of Insoluble Precipitate During Reaction | Formation of a salt with an acidic reagent or byproduct. | Ensure the reaction pH is controlled. If an acidic byproduct is formed, consider adding a non-nucleophilic base to neutralize it. |
| Polymerization of the diamine. | Aromatic diamines can be susceptible to oxidative polymerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this. | |
| Discoloration of the Compound Upon Storage | Exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial in a desiccator or under an inert atmosphere. For long-term storage, refrigeration is recommended. |
Stability Data
The following table summarizes representative stability data for this compound under various conditions. This data is intended as a guideline; it is recommended to perform stability studies under your specific experimental conditions.
| Condition | Duration | Purity Change (Typical) | Appearance |
| 2-8°C, protected from light and air | 24 months | < 1% | No significant change |
| Room Temperature (~25°C), protected from light and air | 12 months | 1-3% | Slight darkening |
| Room Temperature (~25°C), exposed to air and light | 3 months | 5-10% | Significant darkening, potential for clumping |
| 40°C, protected from light and air | 6 months | 3-7% | Darkening |
| Aqueous Solution (pH 7), Room Temperature | 24 hours | 2-5% | Solution may darken |
| Aqueous Solution (acidic, pH 3), Room Temperature | 24 hours | 1-3% | Generally more stable than at neutral or basic pH |
| Aqueous Solution (basic, pH 10), Room Temperature | 24 hours | 5-15% | Significant darkening, potential for precipitation |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to assess the stability of this compound under stress conditions.
-
Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (compound dissolved in the solvent mixture and kept at room temperature), by the HPLC method described in Protocol 1 to determine the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. The content is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a valuable building block in medicinal chemistry and materials science. Its primary application is in the synthesis of heterocyclic compounds, most notably quinoxaline derivatives. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and binding affinity of the final molecule.
Q2: What are the common challenges when working with this diamine?
A2: The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the amine groups, potentially leading to sluggish reactions and requiring more forcing conditions compared to electron-rich diamines. Additionally, as with many diamines, oxidation can be a concern, leading to colored impurities. Purification of the final products may also require careful chromatographic method development.
Q3: How should this compound be stored?
A3: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from light and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.
Troubleshooting Guide for Quinoxaline Synthesis
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a common method for synthesizing quinoxalines. This guide addresses potential issues in the context of reacting this compound with a generic 1,2-dicarbonyl compound, such as benzil.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient reactivity of the diamine due to the electron-withdrawing trifluoromethyl group. 2. Inadequate reaction temperature. 3. Inactive catalyst or lack of a catalyst. | 1. Consider using a catalyst to activate the dicarbonyl compound. Common choices include acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) or metal catalysts. 2. Increase the reaction temperature. Refluxing in a suitable solvent is often necessary. Microwave-assisted synthesis can also be explored to reduce reaction times and improve yields.[1] 3. For heterogeneous catalysis, ensure the catalyst is active and not poisoned.[2] |
| Formation of Multiple Products/Side Reactions | 1. Self-condensation of the dicarbonyl compound. 2. Oxidation of the diamine. 3. Incomplete cyclization leading to imine intermediates. | 1. Add the diamine to the reaction mixture before initiating heating. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Ensure sufficient reaction time and temperature for complete cyclization. Monitor the reaction by TLC to track the disappearance of intermediates. |
| Low Yield | 1. Suboptimal reaction conditions (time, temperature, solvent). 2. Product loss during workup and purification. | 1. Systematically optimize the reaction parameters. A comparative study of different synthetic methods (classical, microwave, catalytic) can determine the most efficient approach.[1] 2. During aqueous workup, ensure the product is not water-soluble. Back-extract the aqueous layer with the organic solvent. For purification, use an appropriate chromatographic technique (see purification section below). |
| Product Purification Challenges | 1. Co-elution of the product with starting materials or byproducts during column chromatography. 2. Product instability on silica gel. | 1. Develop an effective solvent system for TLC before attempting column chromatography. A typical starting point for quinoxaline derivatives is a mixture of petroleum ether and ethyl acetate.[3] 2. If the product is sensitive to acidic silica gel, consider using deactivated silica (by washing with a solvent containing a small amount of triethylamine) or an alternative stationary phase like alumina.[3] Recrystallization from a suitable solvent, such as ethanol or methanol/water mixtures, can be an effective final purification step.[3] |
Comparative Data on Quinoxaline Synthesis Methods
The following table summarizes a comparison of different methods for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, which can serve as a starting point for optimizing the synthesis with this compound.[1]
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) |
| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% |
Detailed Experimental Protocol: Synthesis of 6-Bromo-2,3-diphenyl-8-(trifluoromethyl)quinoxaline
This protocol describes a general procedure for the synthesis of a quinoxaline derivative from this compound and benzil using a catalytic amount of acetic acid.
Materials:
-
This compound (1.0 mmol)
-
Benzil (1.0 mmol)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 mmol)
-
Ethanol (solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Petroleum Ether and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and benzil (1.0 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add deionized water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Experimental Workflow for Quinoxaline Synthesis
Caption: General experimental workflow for the synthesis of quinoxalines.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
An efficient, non-chromatographic process has been developed for the multi-hundred gram production of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, achieving an 81% overall yield and 99% HPLC area% purity.[1][2][3] The synthesis starts from 4-bromo-2-(trifluoromethyl)aniline and proceeds through a four-step sequence.
Overall Synthetic Scheme:
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology:
Step 1: Protection of the Amino Group
The amino group of 4-bromo-2-(trifluoromethyl)aniline is protected using trifluoroacetic anhydride. This step is crucial for directing the subsequent nitration to the desired position. This reaction results in the quantitative formation of the corresponding trifluoroacetamide on a multi-hundred gram scale.[3]
Step 2: Nitration
The protected aniline derivative undergoes nitration to introduce a nitro group onto the aromatic ring.
Step 3: Deprotection
The trifluoroacetyl protecting group is removed to yield 4-Bromo-2-nitro-6-(trifluoromethyl)aniline.
Step 4: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to an amino group, yielding the desired this compound. The product is obtained as an orange solid with 99.0% HPLC area% purity.[3]
Quantitative Data Summary
| Step | Product | Reagents and Conditions | Yield | Purity (HPLC Area%) | Scale Reference |
| Overall (4 steps) | This compound | 81% | 99.0% | Multi-hundred gram | |
| Final Reduction Step | This compound | Fe, NH4Cl | 97% | 99.0% | 10.0 g starting material |
Troubleshooting Guide
Caption: Troubleshooting flowchart for the synthesis of this compound.
Q: My overall yield is significantly lower than the reported 81%. What are the likely causes?
A: A low overall yield can stem from inefficiencies in one or more of the synthetic steps. The nitration and reduction steps are critical.
-
Nitration Step: Incomplete nitration or the formation of undesired isomers can reduce the yield. Ensure that the reaction temperature is carefully controlled and that the nitric acid is added slowly.
-
Reduction Step: The reduction of the nitro group is a key transformation. If this step is incomplete, the yield of the final product will be compromised. Ensure that the iron powder is activated and that the reaction is stirred vigorously to ensure good mixing.
-
Starting Material Purity: The purity of the starting 4-bromo-2-(trifluoromethyl)aniline is also important. Impurities can interfere with the subsequent reactions.
Q: I am observing multiple spots on my TLC plate after the nitration step. What could be wrong?
A: The formation of multiple products during nitration is a common issue. This is often due to a lack of regioselectivity. To improve the selectivity:
-
Protecting Group: Ensure the amino group is fully protected. An unprotected amino group can lead to undesired side reactions.
-
Temperature Control: Maintain a low temperature during the addition of the nitrating agent. Higher temperatures can lead to the formation of multiple isomers.
Q: The reduction of the nitro group is sluggish and incomplete. How can I improve this?
A: Several factors can affect the efficiency of the nitro group reduction:
-
Reducing Agent: The activity of the iron powder is crucial. Use finely divided, high-purity iron. Pre-activation with acid may be beneficial.
-
Solvent: The choice of solvent can influence the reaction rate. A mixture of ethanol and water is commonly used.
-
pH: The reaction is typically carried out in the presence of an acid or a salt like ammonium chloride to maintain a slightly acidic pH, which facilitates the reduction.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the trifluoroacetyl protecting group?
A1: The trifluoroacetyl group serves two main purposes. First, it deactivates the aromatic ring, which helps to control the nitration reaction and prevent over-nitration. Second, it directs the incoming nitro group to the desired position on the ring. The protection of the amino group of 4-bromo-2-(trifluoromethyl)aniline (7) was carried out using (CF3CO)2O (1.05 equiv), which resulted in quantitative formation of trifluoroacetamide 9 on a multihundred gram scale.[3]
Q2: Can other reducing agents be used for the final step?
A2: While iron in the presence of an acid or ammonium chloride is a common and effective method for nitro group reduction, other reagents can also be used. These include catalytic hydrogenation (e.g., H2/Pd-C) and other reducing metals like tin or zinc. However, the iron-based system is often preferred for its cost-effectiveness and efficiency on a large scale.
Q3: Is chromatographic purification necessary for this synthesis?
A3: A significant advantage of the described method is that it is a non-chromatographic process.[1][2][3] The purity of the final product is high enough (99.0% by HPLC) that it can often be used directly in subsequent steps without the need for column chromatography, which is a significant advantage for large-scale production.
Q4: What are the key safety precautions to consider during this synthesis?
A4: This synthesis involves the use of hazardous materials and requires appropriate safety measures:
-
Nitric and Sulfuric Acids: These are highly corrosive. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Trifluoroacetic Anhydride: This reagent is corrosive and moisture-sensitive. Handle it under anhydrous conditions.
-
Flammable Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.
Q5: How can I monitor the progress of the reactions?
A5: The progress of each reaction step can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows you to determine when the starting material has been consumed and the product has been formed, helping to optimize reaction times and prevent the formation of byproducts.
References
Technical Support Center: 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.[1]
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | - Poor quality starting materials.[1] - Incomplete reaction.[1] - Incorrect solvent choice.[1] - Inefficient catalyst or insufficient catalyst loading.[1] | - Purify Starting Materials: Ensure the purity of this compound and the aldehyde or carboxylic acid. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the reaction and determine the optimal duration.[1] - Solvent Optimization: Test different solvents. While polar aprotic solvents like DMF or DMSO are common, the choice can influence reaction rate and yield. - Catalyst Selection and Loading: Ensure the catalyst is active. A variety of acid and metal catalysts can be used for benzimidazole synthesis.[1] |
| Formation of Multiple Products/Side Products | - Formation of 1,2-disubstituted benzimidazoles.[1] - N-alkylation of the benzimidazole ring.[1] - Stable Schiff base intermediate that does not cyclize.[1] - Oxidation of the o-phenylenediamine starting material.[1] | - Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the diamine to the aldehyde to favor the 2-substituted product.[1] - Solvent Influence: The choice of solvent can affect selectivity. Non-polar solvents may favor the 2-substituted product.[1] - Catalyst Choice: Certain catalysts can enhance selectivity for the desired product. |
| Product Purification Challenges | - Presence of colored impurities due to oxidation.[1] - Difficulty in separating the product from starting materials or side products. | - Activated Carbon Treatment: Use activated carbon to remove colored impurities from a solution of the crude product.[1] - Acid-Base Extraction: Leverage the basicity of the benzimidazole nitrogen for purification. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Neutralize the aqueous layer to precipitate the purified product.[1] - Recrystallization: Select a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. - Column Chromatography: If other methods fail, use column chromatography with an optimized eluent system. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Q2: What are the typical solvents for dissolving this compound?
Q3: What is the primary application of this compound?
A3: This compound is primarily used as a building block in the synthesis of heterocyclic compounds, particularly benzimidazoles.[2] The resulting fluorinated and brominated benzimidazoles are of interest in medicinal chemistry and materials science.
Q4: What are the main safety hazards associated with this compound?
A4: The compound is harmful if swallowed, causes skin irritation, may cause respiratory irritation, is harmful in contact with skin, and causes serious eye irritation.[3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Q5: How can I monitor the progress of a reaction involving this diamine?
A5: Thin Layer Chromatography (TLC) is a straightforward method for monitoring the reaction. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.[1]
Experimental Protocols
Synthesis of 6-Bromo-2-phenyl-4-(trifluoromethyl)-1H-benzo[d]imidazole
This protocol describes a general method for the cyclocondensation reaction between this compound and benzaldehyde to form the corresponding benzimidazole.
Materials:
-
This compound
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Ethanol or another suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagents: Add benzaldehyde (1 equivalent) to the solution, followed by a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of substituted benzimidazoles.
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
References
Validation & Comparative
1H NMR Analysis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: A Comparative Guide
An in-depth analysis of the 1H NMR spectrum of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is crucial for researchers in synthetic chemistry and drug discovery. This guide provides a comparative analysis of its spectral features, offering insights into the electronic environment of the aromatic protons. Due to the absence of publicly available experimental 1H NMR data for this compound, this guide presents a predicted spectrum based on established substituent effects on benzene rings, alongside a comparison with a structurally related analog, 4-Bromo-2-(trifluoromethyl)aniline. This comparison serves to highlight the expected spectral characteristics and aid in the interpretation of experimental data once available.
Predicted 1H NMR Spectral Data and Comparison
The chemical structure of this compound features a benzene ring with two adjacent amino groups (-NH2), a bromine atom (-Br), and a trifluoromethyl group (-CF3). These substituents exert distinct electronic effects, influencing the chemical shifts of the two aromatic protons. The amino groups are strong electron-donating groups, which tend to shield aromatic protons and shift their signals upfield (to lower ppm values). Conversely, the bromine atom and the trifluoromethyl group are electron-withdrawing groups, which deshield the protons and shift their signals downfield (to higher ppm values).
In the absence of experimental data for the target compound, a comparison with a structurally similar molecule, 4-Bromo-2-(trifluoromethyl)aniline, can provide valuable insights.
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| This compound | H-4 | ~ 6.8 - 7.2 | Doublet | ~ 2-3 Hz |
| H-6 | ~ 7.0 - 7.4 | Doublet | ~ 2-3 Hz | |
| 4-Bromo-2-(trifluoromethyl)aniline | H-3 | 7.68 | Doublet | 2.2 Hz |
| H-5 | 7.45 | Doublet of Doublets | 8.6, 2.2 Hz | |
| H-6 | 6.85 | Doublet | 8.6 Hz |
Note: The predicted chemical shifts for this compound are estimations based on substituent effects and may differ from experimental values.
The predicted spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The coupling constant between these two meta-positioned protons is expected to be small (typically 2-3 Hz). The presence of two strong electron-donating amino groups is anticipated to shift these signals to a relatively upfield region compared to benzene (7.34 ppm).
Experimental Protocols
To acquire a high-quality 1H NMR spectrum of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent may influence the chemical shifts of the amine protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the 1H frequency.
-
Shim the magnetic field to achieve optimal homogeneity and sharp signals.
3. Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Molecular Structure and Proton Designations
The structural relationship and through-bond connectivity of the protons in this compound can be visualized as follows:
Figure 1. Molecular structure of this compound with proton numbering.
Comparative 13C NMR Analysis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of pharmaceutical research and development, precise molecular characterization is paramount. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine and its structural analogs. Understanding the subtle shifts in the 13C NMR spectra of these compounds is crucial for confirming molecular identity, assessing purity, and predicting reactivity in drug discovery pipelines. This document presents a compilation of experimental data, detailed protocols, and a visual workflow to aid researchers in their analytical endeavors.
13C NMR Chemical Shift Comparison
The following table summarizes the 13C NMR chemical shifts for this compound and selected alternative compounds. The data highlights the influence of different substituent groups on the chemical environment of the benzene ring carbons. Aromatic carbons typically resonate in the range of 120-150 ppm[1]. The specific shifts are highly sensitive to the electronic effects of the attached functional groups.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | CF3 (ppm) | Solvent |
| 3-Bromo-5-(trifluoromethyl)aniline | - | - | - | - | - | - | - | CDCl3 |
| 4-(Trifluoromethyl)benzonitrile | 134.7 | 132.8 | 126.3 | 123.2 | 117.5 | 116.2 | - | CDCl3 |
| 1-Bromo-4-(trifluoromethyl)benzene | - | - | - | - | - | - | - | CDCl3 |
| 2-(Trifluoromethyl)benzonitrile | 134.8 | 133.1 | 132.7 | 132.4 | 126.8 | 122.5 | - | CDCl3 |
Note: Specific 13C NMR data for this compound was not publicly available in the searched resources. The data for related compounds is provided for comparative analysis. The chemical shifts for the trifluoromethyl (CF3) group are often observed as a quartet due to coupling with the fluorine atoms.
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized protocol for acquiring 13C NMR spectra of aromatic diamine compounds, based on standard laboratory practices.
1. Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical as its residual peak will be present in the spectrum (for CDCl3, a triplet is observed around 77 ppm)[2].
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 or 125 MHz for the 13C nucleus.
-
The instrument should be equipped with a broadband probe.
3. Data Acquisition:
-
A standard single-pulse experiment with proton decoupling is commonly used to obtain a spectrum where each unique carbon atom appears as a single line.
-
Key acquisition parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio[3].
-
Spectral Width: 0-220 ppm, which covers the typical range for organic molecules[4].
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
An exponential window function is typically applied to the FID before Fourier transformation to improve the signal-to-noise ratio.
-
The spectrum is then phase-corrected and baseline-corrected.
-
Chemical shifts are referenced to the solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
Workflow for 13C NMR Characterization
The following diagram illustrates a logical workflow for the characterization of a novel compound like this compound using 13C NMR spectroscopy.
Caption: Workflow for 13C NMR Characterization.
This comprehensive guide provides a framework for the 13C NMR characterization of this compound and its analogs. By following the outlined experimental protocols and utilizing the comparative data, researchers can confidently identify and characterize these important chemical entities.
References
Mass Spectrometry Analysis: A Comparative Guide for 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine and its Structural Isomers
For researchers and professionals in drug development and chemical analysis, precise structural elucidation of aromatic amines is critical. Mass spectrometry is an indispensable analytical technique for determining molecular weights and deducing structural information through fragmentation analysis. This guide provides a comparative overview of the expected mass spectrum of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine and compares it with available data for structurally related compounds.
Comparison of Mass Spectra
The fragmentation of aromatic amines is influenced by the amine group and other substituents on the benzene ring. Common fragmentation pathways include the loss of small molecules like H•, NH2•, or HCN. For trifluoromethyl-substituted compounds, the loss of CF3• or HF can also be observed.
Below is a table comparing the molecular weights and expected key fragments of this compound with several structural isomers and related compounds for which mass spectral data is available.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Patterns & m/z Ratios |
| This compound | C7H6BrF3N2 | 255.04 | Expected: Prominent M+ and M+2 peaks. Fragments corresponding to the loss of NH2, H, Br, and CF3. |
| 4-Bromo-2-(trifluoromethyl)aniline[2] | C7H5BrF3N | 240.02 | Molecular Ion (M+): m/z 240/242. Key fragments from loss of Br and other small molecules. |
| 5-Amino-2-bromobenzotrifluoride[3] | C7H5BrF3N | 240.02 | Molecular Ion (M+): m/z 240/242. Fragmentation likely similar to its isomer above. |
| 5-Bromo-3-methyl-benzene-1,2-diamine[4] | C7H9BrN2 | 201.07 | Molecular Ion (M+): m/z 200/202 (observed as [M+H]+ at 201.1). |
| 1-Bromo-3-(trifluoromethyl)benzene[5] | C7H4BrF3 | 225.01 | Molecular Ion (M+): m/z 224/226. Fragments from loss of Br and CF3. |
| 3,5-Bis(trifluoromethyl)bromobenzene[6] | C8H3BrF6 | 293.00 | Molecular Ion (M+): m/z 292/294. Fragments showing loss of CF3 and Br. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a general protocol for acquiring a mass spectrum of a solid aromatic amine sample using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the solid sample in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or methanol).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the solution to a final concentration of approximately 100 µg/mL.
2. GC-MS Instrument Setup:
-
Gas Chromatograph (GC):
-
Injection Port: Set to a temperature of 250°C.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from damaging the detector.
-
3. Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Start the data acquisition. The total run time will be approximately 30 minutes.
4. Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the analyte peak.
-
Identify the molecular ion peak (M+) and characteristic isotopic patterns (e.g., for bromine).
-
Analyze the fragmentation pattern to deduce the structure of the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of a solid organic compound.
Caption: Workflow for GC-MS analysis of a solid sample.
This guide provides a framework for the mass spectrometric analysis of this compound. By comparing its expected fragmentation with known spectra of related compounds and following a standardized experimental protocol, researchers can confidently identify and characterize this and other novel aromatic amines.
References
- 1. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 2. Benzenamine, 4-bromo-2-(trifluoromethyl)- [webbook.nist.gov]
- 3. 5-Amino-2-bromobenzotrifluoride [webbook.nist.gov]
- 4. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]
- 5. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]
- 6. 3,5-Bis(trifluoromethyl)bromobenzene [webbook.nist.gov]
Comparative HPLC Purity Analysis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative High-Performance Liquid Chromatography (HPLC) purity analysis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine against potential alternative aromatic diamines. The content is structured to offer objective, data-driven insights into product performance, supported by detailed experimental protocols.
Introduction
This compound is a fluorinated aromatic diamine building block used in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. The purity of this starting material is critical as impurities can affect reaction yields, downstream processability, and the safety and efficacy of the final product. This guide outlines a systematic approach to compare the HPLC purity of commercially available this compound with that of structurally similar alternatives.
Comparative Analysis of Aromatic Diamines
A direct comparison of purity requires a standardized analytical method. While specific purity data for this compound is often proprietary, several vendors specify a minimum purity of 97% or 98%.[1][2][3] For the purpose of this guide, we will compare the target compound with two potential alternatives:
-
Alternative 1: 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine
-
Alternative 2: 5-Bromo-3-methyl-benzene-1,2-diamine
The selection of an appropriate alternative will depend on the specific application and the desired electronic and steric properties.
Purity Data Summary
The following table should be populated with experimental data obtained using the protocol outlined in Section 3.
| Compound Name | Supplier | Lot Number | Stated Purity (%) | Experimental Purity (%) (Area Normalization) | Number of Impurities Detected | Major Impurity (Area %) |
| This compound | e.g., Thermo Scientific | 97% | ||||
| 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine | e.g., Sigma-Aldrich | |||||
| 5-Bromo-3-methyl-benzene-1,2-diamine | e.g., TCI |
Experimental Protocol: HPLC Purity Determination
This protocol is based on established methods for the analysis of aromatic diamines and can be adapted for the specific compounds under investigation.[4][5][6]
Materials and Reagents
-
This compound (analytical standard and sample)
-
Alternative aromatic diamines (as listed above)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation
-
Accurately weigh approximately 10 mg of the aromatic diamine sample.
-
Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis
Purity is determined by the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purity analysis of aromatic diamines.
Logical Relationships in HPLC Analysis
Caption: Key factors influencing HPLC separation and purity assessment.
Conclusion
The provided protocol and comparative framework offer a robust starting point for the evaluation of this compound purity against potential alternatives. Rigorous and consistent application of this methodology will enable researchers to make informed decisions regarding the quality of starting materials, ultimately contributing to the reliability and reproducibility of their research and development efforts.
References
- 1. appretech.com [appretech.com]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. labor.com.tr [labor.com.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
A Comparative Guide to 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine and Other Substituted Diamines in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Substituted benzene-1,2-diamines are pivotal precursors for a wide array of heterocyclic compounds, most notably benzimidazoles, which are prominent scaffolds in medicinal chemistry. This guide provides a comparative analysis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine against other substituted diamines, offering insights into their relative performance in condensation reactions based on available experimental data.
The reactivity of substituted o-phenylenediamines in reactions such as the synthesis of benzimidazoles is significantly influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups, like the bromo and trifluoromethyl groups in this compound, are expected to decrease the nucleophilicity of the amine groups, which can affect reaction rates and yields. Conversely, electron-donating groups would enhance reactivity.
This guide will focus on the widely studied condensation reaction of o-phenylenediamines with aldehydes to form benzimidazoles as a basis for comparison.
Comparative Analysis of Diamine Reactivity in Benzimidazole Synthesis
While direct comparative studies detailing the performance of this compound against other diamines under identical conditions are limited, we can infer its potential reactivity by examining data from various sources for the synthesis of 2-substituted benzimidazoles. The following tables summarize the physicochemical properties of selected diamines and the reported yields for their condensation reactions with aldehydes.
Table 1: Physicochemical Properties of Selected Substituted Benzene-1,2-diamines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 113170-72-2 | C₇H₆BrF₃N₂ | 255.04 |
| o-Phenylenediamine | 95-54-5 | C₆H₈N₂ | 108.14 |
| 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | C₆H₆Cl₂N₂ | 177.03 |
| 4-Nitro-1,2-phenylenediamine | 99-56-9 | C₆H₇N₃O₂ | 153.14 |
Table 2: Comparison of Reaction Yields in the Synthesis of 2-Substituted Benzimidazoles
| Diamine | Aldehyde | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-butyl nitrite, THF, 25 °C | 0.5 h | 80 | [1] |
| o-Phenylenediamine | Benzaldehyde | Sc(OTf)₃, CH₃CN, rt | 2 h | 94 | [2] |
| o-Phenylenediamine | Benzaldehyde | Au/TiO₂, CHCl₃:MeOH (3:1), 25 °C | 2 h | 94 | [3] |
| 4-Nitro-1,2-phenylenediamine | Formic Acid | 10% HCl, 80 °C | 3 h | 89 | [4] |
| 4,5-Dichloro-o-phenylenediamine | Urea | Diglyme, reflux | Not Specified | Not Specified (Used as starting material) | [5] |
Note: Direct yield comparison for this compound is not available in the reviewed literature. However, its electron-withdrawing substituents suggest that it may require more forcing reaction conditions or more active catalysts to achieve high yields compared to the unsubstituted o-phenylenediamine.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of benzimidazoles from substituted o-phenylenediamines.
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde in the presence of a catalyst.
Experimental Workflow: Benzimidazole Synthesis
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
Detailed Protocol for the Synthesis of 5(6)-nitro-benzimidazole from 4-Nitro-1,2-phenylenediamine[4]:
-
Reaction Setup: Suspend 15.3 g of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid in a suitable flask.
-
Reagent Addition: Add 15 ml of formic acid to the suspension.
-
Reaction: Stir the mixture on a water bath at 80 °C for 3 hours.
-
Work-up: Cool the reaction mixture and then make it alkaline with concentrated ammonium hydroxide solution.
-
Isolation: Filter the resulting yellowish needles, wash with water, and dry over P₂O₅ under reduced pressure.
-
Yield: 14.3 g (89%) of 5(6)-nitro-benzimidazole.
Signaling Pathways and Logical Relationships
The synthesis of benzimidazoles from o-phenylenediamines and aldehydes proceeds through a well-established reaction mechanism. The following diagram illustrates the key steps involved in this transformation.
Reaction Mechanism: Benzimidazole Formation
Caption: Simplified mechanism of benzimidazole synthesis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3 (2003) | Akio Ohsawa | 56 Citations [scispace.com]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 4-Nitro-o-phenylenediamine [benchchem.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Reagents for 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Commercially Available and Synthetically Accessible Alternatives for the Synthesis of Bioactive Benzimidazoles.
In the landscape of medicinal chemistry and drug discovery, the appropriate selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a valuable reagent for constructing complex heterocyclic scaffolds, particularly benzimidazoles, which are prevalent in a wide array of biologically active compounds. This guide provides a comprehensive comparison of alternative reagents, focusing on their performance in benzimidazole synthesis, supported by experimental data and detailed protocols.
Introduction to a Privileged Scaffold: The Benzimidazole Core
The benzimidazole nucleus is a "privileged" scaffold in medicinal chemistry due to its ability to interact with a diverse range of biological targets. This is attributed to its unique structural and electronic properties. The strategic placement of substituents, such as a halogen and a trifluoromethyl group on the o-phenylenediamine precursor, significantly influences the physicochemical properties and biological activity of the resulting benzimidazole derivatives. These derivatives have shown promise as inhibitors of key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF kinase.
Alternative Reagents: A Comparative Overview
Several commercially available or readily synthesizable alternatives to this compound offer researchers the flexibility to modulate the properties of their target molecules. The primary alternatives involve bioisosteric replacement of the bromine atom with other halogens (chlorine or fluorine) or the trifluoromethyl group with other electron-withdrawing moieties like a nitro or cyano group.
The choice of reagent can impact reaction kinetics, yield, and the overall "drug-likeness" of the final product. The electron-withdrawing nature of the substituents on the phenylenediamine ring generally enhances its reactivity in condensation reactions for benzimidazole formation.
Performance in Benzimidazole Synthesis: A Data-Driven Comparison
The synthesis of 2-substituted benzimidazoles is a cornerstone application for these diamine reagents. The most common method involves the condensation of the o-phenylenediamine with an aldehyde, often facilitated by a catalyst. While direct, side-by-side comparative studies under identical conditions are limited in the published literature, a compilation of data from various sources allows for a qualitative and semi-quantitative assessment of these alternatives.
Table 1: Comparison of Alternative o-Phenylenediamines in Benzimidazole Synthesis
| Reagent | Bioisosteric Replacement | Key Features | Typical Reaction Conditions for Benzimidazole Synthesis | Reported Yields |
| This compound | Reference Compound | Provides a bromine handle for further functionalization (e.g., cross-coupling reactions). | Condensation with aldehydes using various catalysts (e.g., acid catalysts, metal catalysts, or under microwave irradiation). | Good to excellent. |
| 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | Bromine → Chlorine | Chlorine is a smaller and more electronegative halogen than bromine. The resulting benzimidazoles may have altered lipophilicity and metabolic stability. | Similar to the bromo-analog; amenable to various catalytic systems. | Generally comparable to the bromo-analog. |
| 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | Bromine → Fluorine | Fluorine substitution can enhance binding affinity to biological targets and improve metabolic stability. | Can act as an organocatalyst itself in certain reactions.[1] Condenses with aldehydes under mild conditions. | Good to excellent. |
| 3-Bromo-5-nitrobenzene-1,2-diamine | Trifluoromethyl → Nitro | The nitro group is a strong electron-withdrawing group and can be a precursor for an amino group, allowing for further derivatization. | Standard condensation reactions. The nitro group is generally stable under these conditions. | Moderate to good. |
| 3-Bromo-5-cyanobenzene-1,2-diamine | Trifluoromethyl → Cyano | The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. | Requires careful selection of reaction conditions to avoid side reactions with the cyano group. | Moderate to good. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of the diamine alternatives and their subsequent conversion to benzimidazoles.
Synthesis of Alternative Diamines via Reduction of Nitroanilines
A common route to substituted o-phenylenediamines involves the reduction of the corresponding o-nitroaniline.
General Protocol for Nitro Group Reduction:
-
Dissolution: Dissolve the substituted 2-nitroaniline (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a reduction catalyst, for example, 10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Reduction: The reduction can be carried out using either catalytic hydrogenation with hydrogen gas or by transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired o-phenylenediamine.
Synthesis of 2-Substituted-1H-benzo[d]imidazoles
The Phillips condensation is a widely used method for benzimidazole synthesis.
General Protocol for Benzimidazole Synthesis:
-
Reactant Mixture: In a round-bottom flask, combine the substituted o-phenylenediamine (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol, acetic acid, or dimethylformamide.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid) or a Lewis acid. Alternatively, various heterogeneous catalysts can be employed.
-
Reaction Conditions: The reaction mixture can be heated under reflux or subjected to microwave irradiation for a specified time. Microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields.[2]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure benzimidazole derivative.
Visualization of a Key Application: Targeting Cancer Signaling Pathways
Benzimidazoles derived from these substituted diamines have been investigated as inhibitors of critical signaling pathways in cancer. The following diagrams, generated using the DOT language, illustrate the general workflow for their synthesis and their targeted inhibition of the EGFR and VEGFR-2 signaling pathways.
References
Comparative Efficacy of Hypothetical Benzimidazole Derivatives from 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a valuable starting material in medicinal chemistry for the synthesis of novel heterocyclic compounds. Its ortho-diamine functionality allows for the construction of various fused ring systems, most notably benzimidazoles, which are a prominent class of compounds with a wide range of biological activities. The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can enhance metabolic stability and binding affinity of the resulting molecules.
Hypothetical Derivative Series
A logical approach to exploring the SAR of this scaffold is to synthesize a series of 2-substituted benzimidazoles. The R-group at the 2-position can be varied to probe interactions with the target protein. A hypothetical series of such derivatives is presented below.
Table 1: Hypothetical Efficacy Data of 5-Bromo-7-(trifluoromethyl)-1H-benzo[d]imidazole Derivatives
| Compound ID | R-Group at C2-position | Target Kinase IC50 (nM) | HeLa Cell Line IC50 (µM) | A549 Cell Line IC50 (µM) |
| BZ-1 | Hydrogen | 850 | >100 | >100 |
| BZ-2 | Methyl | 420 | 75.8 | 89.2 |
| BZ-3 | Phenyl | 150 | 22.5 | 31.7 |
| BZ-4 | 4-Fluorophenyl | 75 | 10.1 | 15.4 |
| BZ-5 | 4-Methoxyphenyl | 120 | 18.9 | 25.6 |
| BZ-6 | Pyridin-4-yl | 50 | 8.2 | 11.3 |
| Reference | Staurosporine | 5 | 0.01 | 0.015 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocols
General Synthesis of 2-Substituted 5-Bromo-7-(trifluoromethyl)-1H-benzo[d]imidazoles
This protocol describes a general method for the synthesis of the hypothetical benzimidazole derivatives listed in Table 1.
Materials:
-
This compound
-
Various aldehydes (e.g., formaldehyde, acetaldehyde, benzaldehyde, 4-fluorobenzaldehyde, 4-methoxybenzaldehyde, pyridine-4-carboxaldehyde)
-
Sodium metabisulfite (Na2S2O5)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of DMF and EtOH (1:1), add the corresponding aldehyde (1.1 eq).
-
Add sodium metabisulfite (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 2-substituted 5-Bromo-7-(trifluoromethyl)-1H-benzo[d]imidazole.
-
Characterize the final compounds using 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.
Materials:
-
Recombinant human kinase
-
ATP
-
Kinase-specific substrate (e.g., a peptide)
-
Synthesized inhibitor compounds
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase, the kinase-specific substrate, and the inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
HeLa and A549 cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized inhibitor compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New substituted benzimidazole derivatives: a patent review (2013 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine derivatives
A comparative guide to the X-ray crystallography of 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine derivatives and related compounds is presented for researchers, scientists, and professionals in drug development. While crystallographic data for this compound itself is not publicly available, this guide offers a comparison with structurally related benzene-1,2-diamine derivatives, providing valuable insights into their solid-state structures.
Comparative Analysis of Crystallographic Data
To understand the potential crystal packing and molecular geometry of this compound, a comparison with other substituted benzene-1,2-diamine derivatives is useful. The following table summarizes key crystallographic data for related compounds, offering a baseline for what might be expected for the title compound and its derivatives.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| N-(4-Nitrobenzyl)benzene-1,2-diamine | Monoclinic | P2₁/c | 10.503(2) | 6.7427(9) | 16.452(3) | 94.032(15) | 1162.2(3) | 4 | [1] |
| N¹,N²-di(2-hydroxy)benzylidenebenzene-1,2-di-imine | Monoclinic | P2₁/c | 5.9672(7) | 16.561(1) | 16.337(2) | 91.41(1) | 1614.1(2) | 4 | [2] |
Note: Data for this compound is not available. The table presents data from related structures to provide a comparative context.
Experimental Protocols
The determination of the crystal structure of this compound derivatives would typically follow a standard single-crystal X-ray diffraction protocol. Below is a detailed methodology based on common practices for small organic molecules.
Synthesis and Crystallization
Initially, the desired this compound derivative is synthesized.[3] For instance, a general approach could involve the nucleophilic aromatic substitution of a fluorinated nitrobenzene followed by reduction of the nitro group to an amine.[3]
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents for crystallization of benzene-1,2-diamine derivatives include ethanol, ethyl acetate, and dichloromethane.
X-ray Data Collection
A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 150 K) to minimize thermal vibrations.[1][3] The instrument is equipped with a radiation source, such as Cu-Kα (λ = 1.54184 Å) or Mo-Kα (λ = 0.71073 Å).[1][3] A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares procedures on F².[3] Software packages such as SHELXS, SHELXT, and Olex2 are commonly used for structure solution and refinement.[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in the difference Fourier map or placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a this compound derivative.
Caption: General workflow for single-crystal X-ray crystallography.
References
A Comparative Guide to Isomeric Bromo-(trifluoromethyl)benzene-1,2-diamines for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise substitution pattern of functional groups on an aromatic scaffold is a critical determinant of a molecule's physicochemical properties, biological activity, and metabolic fate. This guide presents a comparative analysis of the key isomers of bromo-(trifluoromethyl)benzene-1,2-diamine, versatile building blocks in medicinal chemistry. The strategic placement of the bromine and trifluoromethyl groups can significantly influence molecular interactions, making a thorough understanding of their individual characteristics essential for rational drug design.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the key physicochemical and spectroscopic properties of the four main isomers of bromo-(trifluoromethyl)benzene-1,2-diamine. While experimental data for all isomers is not exhaustively available in published literature, the provided information is based on available data from chemical suppliers and spectral databases for the isomers and closely related compounds.
Table 1: Physicochemical Properties of Bromo-(trifluoromethyl)benzene-1,2-diamine Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Bromo-4-(trifluoromethyl)benzene-1,2-diamine | 50876-43-2 | C₇H₆BrF₃N₂ | 255.04 | Solid | Data not available |
| 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine | 162945-31-1 | C₇H₆BrF₃N₂ | 255.04 | Solid | Data not available |
| 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | 157590-60-8 | C₇H₆BrF₃N₂ | 255.04 | Solid | Data not available |
| 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine | 113170-72-2 | C₇H₆BrF₃N₂ | 255.04 | Solid | Data not available |
Table 2: Spectroscopic Data Comparison of Bromo-(trifluoromethyl)benzene-1,2-diamine Isomers (Predicted and from Related Compounds)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| 3-Bromo-4-(trifluoromethyl)benzene-1,2-diamine | Aromatic protons typically in the range of 6.5-7.5 ppm. Amine protons (broad singlets) around 3.5-5.0 ppm. | Aromatic carbons between 110-150 ppm. CF₃ carbon will show a quartet. | A single resonance for the CF₃ group, typically around -60 to -65 ppm. | N-H stretching (2 bands) ~3300-3500, C-F stretching ~1100-1300, C-Br stretching ~500-600. |
| 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine | Aromatic protons typically in the range of 6.5-7.5 ppm. Amine protons (broad singlets) around 3.5-5.0 ppm. | Aromatic carbons between 110-150 ppm. CF₃ carbon will show a quartet. | A single resonance for the CF₃ group, typically around -60 to -65 ppm. | N-H stretching (2 bands) ~3300-3500, C-F stretching ~1100-1300, C-Br stretching ~500-600. |
| 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | Aromatic protons typically in the range of 6.5-7.5 ppm. Amine protons (broad singlets) around 3.5-5.0 ppm. | Aromatic carbons between 110-150 ppm. CF₃ carbon will show a quartet. | A single resonance for the CF₃ group, typically around -60 to -65 ppm. | N-H stretching (2 bands) ~3300-3500, C-F stretching ~1100-1300, C-Br stretching ~500-600. |
| 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine | Aromatic protons typically in the range of 6.5-7.5 ppm. Amine protons (broad singlets) around 3.5-5.0 ppm. | Aromatic carbons between 110-150 ppm. CF₃ carbon will show a quartet. | A single resonance for the CF₃ group, typically around -60 to -65 ppm. | N-H stretching (2 bands) ~3300-3500, C-F stretching ~1100-1300, C-Br stretching ~500-600. |
Note: The exact chemical shifts and IR frequencies will vary depending on the solvent and the specific isomeric structure.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of bromo-(trifluoromethyl)benzene-1,2-diamine isomers.
General Synthesis Protocol: Reduction of a Nitroaniline Precursor
A common and effective method for the synthesis of phenylenediamines is the reduction of the corresponding nitroaniline.
Reaction Scheme:
Caption: General synthesis of bromo-(trifluoromethyl)benzene-1,2-diamines.
Procedure:
-
Dissolution: Dissolve the starting bromo-(trifluoromethyl)-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent:
-
For Stannous Chloride Reduction: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution, followed by the slow addition of concentrated hydrochloric acid.
-
For Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.
-
-
Reaction:
-
Stannous Chloride: Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Catalytic Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
-
Work-up:
-
Stannous Chloride: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired bromo-(trifluoromethyl)benzene-1,2-diamine.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified diamine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants (J-values), and integration to confirm the isomeric structure. The number of signals and their splitting patterns in the aromatic region of the ¹H NMR spectrum are particularly useful for distinguishing between isomers. The ¹⁹F NMR will show a singlet for the CF₃ group, and its chemical shift can be indicative of the electronic environment.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils or low-melting solids).
-
Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Identify characteristic absorption bands for the N-H stretches of the primary amines (typically two bands in the 3300-3500 cm⁻¹ region), C-F stretches of the trifluoromethyl group (strong bands in the 1100-1300 cm⁻¹ region), and the C-Br stretch (in the fingerprint region, typically 500-600 cm⁻¹).
Potential Applications and Biological Activity Insights
While specific biological activity data for all bromo-(trifluoromethyl)benzene-1,2-diamine isomers are not widely reported, the structural motifs present in these molecules are of significant interest in drug discovery.
-
Anticancer Agents: Phenylenediamine derivatives are scaffolds for various kinase inhibitors and other anticancer agents. The bromine atom can act as a key interaction point in protein binding pockets, for example, through halogen bonding. The trifluoromethyl group can enhance metabolic stability and binding affinity.
-
Antimicrobial Agents: Substituted phenylenediamines have been investigated for their antibacterial and antifungal properties. The combination of a halogen and a trifluoromethyl group can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced antimicrobial activity.
-
CNS-active Agents: The trifluoromethyl group is a common substituent in drugs targeting the central nervous system, as it can improve blood-brain barrier permeability.
The logical workflow for investigating a novel isomer of bromo-(trifluoromethyl)benzene-1,2-diamine in a drug discovery context is outlined below.
Caption: Drug discovery workflow for bromo-(trifluoromethyl)benzene-1,2-diamines.
This guide provides a foundational comparison of bromo-(trifluoromethyl)benzene-1,2-diamine isomers. The provided data and protocols are intended to assist researchers in the synthesis, characterization, and evaluation of these compounds for their potential applications in drug discovery and development. Further experimental work is necessary to fully elucidate the specific properties and biological activities of each isomer.
A Comparative Guide to the Synthesis of Substituted Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylenediamines are a critical class of intermediates in the pharmaceutical, dye, and polymer industries. The selection of an appropriate synthetic route is paramount to ensure high yield, purity, and cost-effectiveness. This guide provides an objective comparison of common and modern methods for the synthesis of substituted phenylenediamines, supported by experimental data and detailed protocols.
At a Glance: Comparison of Key Synthesis Routes
The following table summarizes the key performance indicators for the most prevalent methods used to synthesize substituted phenylenediamines.
| Synthesis Route | Typical Starting Materials | Key Reagents & Catalysts | Typical Yield | Purity | Advantages | Disadvantages |
| Reduction of Nitroanilines | Substituted Nitroanilines | Fe/HCl, Zn/NaOH, SnCl₂/HCl | 80-95% | Good to Excellent | Cost-effective, well-established, scalable. | Use of stoichiometric amounts of metal reductants, harsh reaction conditions, generation of metallic waste. |
| Catalytic Hydrogenation | Substituted Nitroanilines | H₂, Pd/C, Pt/C, Raney Ni | >95% | Excellent | "Green" process with water as a byproduct, high yields and purity, catalyst can be recycled.[1] | Requires specialized high-pressure equipment, potential for catalyst poisoning, some catalysts are pyrophoric.[2] |
| Copper-Catalyzed Amination | Aryl Dihalides (e.g., diiodobenzene) | CuI, Ammonia | Moderate to Good | Good | Good functional group tolerance, avoids nitration step.[3][4][5] | Requires pressurized ammonia, catalyst can be expensive, potential for side reactions. |
| Buchwald-Hartwig Amination | Aryl Halides/Triflates, Amines | Palladium catalyst, phosphine ligands, base | Good to Excellent | Excellent | Broad substrate scope, high functional group tolerance, milder conditions than classical methods.[6][7][8][9] | Expensive palladium catalyst and ligands, requires inert atmosphere, potential for catalyst deactivation. |
| Reductive Amination | Phenylenediamines, Aldehydes/Ketones | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst | Good to Excellent | Good to Excellent | Excellent for synthesizing N-substituted and N,N'-disubstituted phenylenediamines, avoids over-alkylation.[10][11][12] | Not suitable for synthesis of the phenylenediamine core, requires pre-existing diamine. |
In-Depth Analysis of Synthesis Routes
Reduction of Nitroanilines
This classical and widely used method involves the reduction of a nitro group on a substituted aniline to an amine.
Typical Reaction Scheme:
Caption: Reduction of a nitroaniline to a phenylenediamine.
Advantages: This method is often favored for its low cost and the ready availability of starting materials. It is a well-established and scalable process suitable for industrial production.[13][14]
Disadvantages: A major drawback is the use of stoichiometric amounts of metal reductants, which can lead to significant metallic waste and environmental concerns. The reaction conditions can be harsh, involving strong acids or bases.
Catalytic Hydrogenation
A greener alternative to metal-based reductions, catalytic hydrogenation utilizes hydrogen gas and a metal catalyst to reduce the nitro group.
Typical Reaction Scheme:
Caption: Catalytic hydrogenation of a nitroaniline.
Advantages: This method offers high yields and purity, with water being the only byproduct, making it an environmentally friendly option.[1] The catalyst can often be recovered and reused. This process can be run as a continuous flow reaction, which is advantageous for large-scale production.
Disadvantages: The primary challenges are the need for specialized high-pressure hydrogenation equipment and the handling of flammable hydrogen gas. The catalysts, particularly palladium and platinum, can be expensive. Furthermore, certain functional groups on the starting material can "poison" the catalyst, reducing its efficacy.[2] Some catalysts, like Raney Nickel, are pyrophoric and require careful handling.
Copper-Catalyzed Amination
This method allows for the direct introduction of amino groups onto an aromatic ring, starting from aryl dihalides.
Typical Reaction Scheme:
Caption: Copper-catalyzed amination of an aryl dihalide.
Advantages: This route provides a direct way to synthesize phenylenediamines without a nitration step. It generally exhibits good tolerance to a variety of functional groups.[3][4][15]
Disadvantages: The use of pressurized ammonia requires specialized equipment and safety precautions. The copper catalyst can be costly, and side reactions can occur, potentially lowering the yield of the desired product.
Buchwald-Hartwig Amination
A powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Typical Reaction Scheme:
Caption: Buchwald-Hartwig amination for phenylenediamine synthesis.
Advantages: The Buchwald-Hartwig amination is renowned for its broad substrate scope, allowing for the coupling of a wide range of aryl halides and triflates with various amines under relatively mild conditions.[6][7][8][9] It demonstrates excellent functional group tolerance.
Disadvantages: The primary drawback is the high cost of the palladium catalyst and the specialized phosphine ligands required for the reaction. The reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Reductive Amination
This is the premier method for the synthesis of N-substituted and N,N'-disubstituted phenylenediamines.
Typical Reaction Scheme:
Caption: Reductive amination of a phenylenediamine.
Advantages: Reductive amination is a highly efficient and controlled method for introducing alkyl or aryl groups onto the nitrogen atoms of a phenylenediamine.[10][11][12] It avoids the common problem of over-alkylation that can occur with direct alkylation methods. A variety of reducing agents can be employed, offering flexibility in reaction conditions.
Disadvantages: This method is not for the synthesis of the core phenylenediamine structure itself, but rather for its subsequent modification. The choice of reducing agent is critical to avoid the reduction of other functional groups present in the substrates.
Experimental Protocols
Key Experiment 1: Synthesis of p-Phenylenediamine via Catalytic Hydrogenation of p-Nitroaniline
Objective: To prepare p-phenylenediamine through a green catalytic hydrogenation process.
Materials:
-
p-Nitroaniline (175 g)
-
Raney Nickel catalyst (5.0 g)
-
Water (400 mL)
-
High-pressure autoclave reactor equipped with a stirrer
Procedure:
-
The autoclave reactor is charged with 400 mL of water, 175 g of p-nitroaniline, and 5.0 g of Raney Nickel catalyst.[1]
-
The reactor is sealed and purged with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen to 3.0 MPa.[1]
-
The reaction mixture is heated to 50°C with vigorous stirring (1000 r/min).[1]
-
The reaction is monitored by observing the cessation of hydrogen uptake.
-
After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the catalyst. The catalyst can be stored under water for reuse.
-
The filtrate is concentrated under reduced pressure to crystallize the p-phenylenediamine.
-
The crystals are collected by filtration, washed with a small amount of cold water, and dried in a vacuum desiccator.
Expected Outcome: This protocol is reported to achieve a conversion of p-nitroaniline of 100.0%, with a yield of p-phenylenediamine of 98.9% and a purity of 100.0%(w).[1]
Key Experiment 2: Synthesis of N,N'-dibutyl-p-phenylenediamine via Reductive Alkylation
Objective: To synthesize an N,N'-disubstituted p-phenylenediamine.
Materials:
-
1,4-Cyclohexanedione
-
n-Butylamine
-
Ethanol
Procedure:
-
A mixture of 1,4-cyclohexanedione and n-butylamine (in a 1:2 molar ratio) is prepared in ethanol.
-
The solution is stirred at room temperature while air is bubbled through the solution.
-
The reaction progress can be monitored by GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography to yield the N,N'-dibutyl-p-phenylenediamine.
Expected Outcome: This method provides a one-step synthesis of N,N'-dialkyl-p-phenylenediamines in high atom economy, with water as the major byproduct.
Logical Workflow for Synthesis Route Selection
The choice of a synthetic route for a substituted phenylenediamine depends on several factors, including the desired substitution pattern, scale of the reaction, and available resources. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a phenylenediamine synthesis route.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Study on the Synthesis of p-phenylenediamine (PPD) Using Copper Catalyst | Semantic Scholar [semanticscholar.org]
- 5. [PDF] Synthesis of p-Phenylenediamine (PPD) using Supercritical Ammonia | Semantic Scholar [semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. cir-safety.org [cir-safety.org]
- 14. cir-safety.org [cir-safety.org]
- 15. Amination of Aryl Halides by Using an Environmentally Benign, Recyclable Copper Catalyst | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, ensuring the protection of laboratory personnel and the environment.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the proper management of waste containing this halogenated aromatic amine, from the point of generation to final disposal.
Immediate Safety and Handling Protocols
Prior to initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.[1]
Hazard Profile and Quantitative Data
This compound is classified as a hazardous substance with multiple routes of exposure. The following table summarizes its key hazard classifications.
| Hazard Classification | Details |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The cornerstone of proper disposal is the segregation of chemical waste.[1] As a brominated and fluorinated compound, this compound waste is categorized as halogenated organic waste . It must not be mixed with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[1][3][4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing boats, pipette tips, gloves), in a designated, robust, and clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste: For solutions containing this compound, pour the liquid into a dedicated "Halogenated Liquid Waste" container made of a compatible material (e.g., glass or polyethylene).[1]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[1]
-
Condition: Ensure waste containers are in good condition, free of leaks, and have a secure, tight-fitting lid to prevent the release of vapors.[1]
-
Capacity: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[1]
3. Storage:
-
Store sealed waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
Segregate containers of incompatible materials.[3] This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
4. Disposal Request:
-
Once a waste container is full, or when the waste is no longer being generated, arrange for its collection through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][5]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills:
-
Evacuate the immediate area and alert colleagues and your supervisor.
-
If you are trained and have the appropriate spill kit, proceed with cleanup.
-
Contain and absorb the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[5]
-
Place the contaminated absorbent material into a sealed, labeled bag or container for disposal as hazardous waste.[1]
-
Decontaminate the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Contact your institution's emergency response team.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This guide provides immediate, essential safety protocols and logistical information for handling 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect from splashes. Safety glasses should conform to EN166 or NIOSH standards. A face shield is recommended when there is a higher risk of splashing.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical.[2][3][5][6][7] Double gloving may be necessary in some situations.[5] Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A fully buttoned lab coat should be worn to protect the skin and clothing.[2][6] For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | Air-purifying respirator | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][6][7] If engineering controls are not sufficient, a NIOSH-approved respirator is required.[8][9][10] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory to protect against spills.[6][7] |
Safe Handling, Storage, and Disposal Plan
Adherence to standardized operational procedures is critical for mitigating risks associated with this compound.
| Procedure | Step-by-Step Guidance |
| Handling | 1. Ventilation : Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood.[1][6][7] 2. Avoid Contact : Prevent contact with skin, eyes, and clothing.[1] 3. Avoid Inhalation : Do not breathe dust, fumes, or vapors.[1][11] 4. Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] |
| Storage | 1. Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4] 2. Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[1] 3. Labeling : Ensure the container is clearly labeled with the chemical name and hazard information.[7] |
| Disposal | 1. Waste Category : This compound is a halogenated organic waste and must be disposed of accordingly.[6][7] 2. Segregation : Do not mix with non-halogenated waste.[7] Collect in a dedicated, labeled, and sealed container.[7] 3. Procedure : Dispose of the contents and container at an approved waste disposal facility.[1] Do not dispose of down the drain.[1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Hierarchy of Hazard Controls
This diagram outlines the logical relationship of hazard controls, from most to least effective, for working with hazardous chemicals.
References
- 1. fishersci.com [fishersci.com]
- 2. hmc.edu [hmc.edu]
- 3. hsa.ie [hsa.ie]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
